3,5-Octadien-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
69668-82-2 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3E,5E)-octa-3,5-dien-2-ol |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h4-9H,3H2,1-2H3/b5-4+,7-6+ |
InChI Key |
RQQKJGCMOJSSOV-YTXTXJHMSA-N |
SMILES |
CCC=CC=CC(C)O |
Isomeric SMILES |
CC/C=C/C=C/C(C)O |
Canonical SMILES |
CCC=CC=CC(C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Octadien-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Octadien-2-ol is an organic compound with the molecular formula C₈H₁₄O. As a dienol, its structure contains two carbon-carbon double bonds and a hydroxyl group.[1] The conjugated diene system and the secondary allylic alcohol functionality impart a unique reactivity profile to this molecule, making it a subject of interest in various chemical syntheses. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on the (3E,5E)-stereoisomer, which is a commonly cited form.[1] It is intended to serve as a technical resource for researchers and professionals in drug development and other scientific fields.
Physical Properties
Experimentally determined physical property data for this compound is limited in publicly available literature. The data presented below is a combination of predicted values and experimental data for the closely related compound, (E,E)-3,5-octadien-2-one, which can offer an approximation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 69668-82-2 | |
| Boiling Point (estimated) | 185-186 °C at 760 mmHg (for (E,E)-3,5-octadien-2-one) | [2] |
| Melting Point | Not available | |
| Density (estimated) | 0.880-0.890 g/cm³ at 20°C (for (E,E)-3,5-octadien-2-one) | [2] |
| Water Solubility (estimated) | 1624 mg/L at 25°C (for (E,Z)-3,5-octadien-2-one) | [3] |
| LogP (o/w) (estimated) | 1.770 (for (E,E)-3,5-octadien-2-one) | [2] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the conjugated diene and the secondary allylic alcohol.
3.1. Reactivity of the Conjugated Diene
The conjugated system of double bonds makes this compound susceptible to electrophilic addition reactions. These reactions can proceed via 1,2- or 1,4-addition mechanisms, leading to a mixture of products. The conjugated diene can also participate in pericyclic reactions, most notably the Diels-Alder reaction, where it can act as the diene component.
3.2. Reactivity of the Allylic Alcohol
The secondary alcohol group can undergo typical alcohol reactions such as:
-
Oxidation: Oxidation of the secondary alcohol can yield the corresponding ketone, 3,5-octadien-2-one.
-
Esterification: Reaction with carboxylic acids or their derivatives will form esters.
-
Etherification: Formation of ethers is possible under appropriate conditions.
The allylic position of the alcohol enhances the reactivity of the C-O bond, making it more susceptible to substitution reactions. The stability of the resulting allylic carbocation, cation, or radical intermediates plays a crucial role in these transformations.[4]
3.3. Stability and Storage
As a diene, this compound may be prone to polymerization, especially in the presence of light, heat, or radical initiators. As a volatile organic compound, it should be handled in a well-ventilated area to avoid the accumulation of flammable vapors.[5][6][7][8] It is recommended to store this compound in a cool, dark place in a tightly sealed container under an inert atmosphere to prevent degradation.
Experimental Protocols
4.1. Synthesis: Reduction of (3E,5E)-3,5-Octadien-2-one (Representative Protocol)
A common method for the synthesis of secondary alcohols is the reduction of the corresponding ketone.
-
Materials: (3E,5E)-3,5-Octadien-2-one, Sodium borohydride (NaBH₄), Methanol, Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl) solution, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve (3E,5E)-3,5-Octadien-2-one in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
4.2. Purification: Flash Column Chromatography (Representative Protocol)
Flash column chromatography is a standard technique for the purification of moderately polar organic compounds.[9][10][11][12][13]
-
Materials: Crude this compound, Silica gel, Hexane, Ethyl acetate, Thin Layer Chromatography (TLC) plates, TLC chamber, UV lamp.
-
Procedure:
-
Determine an appropriate eluent system by running TLC plates of the crude product with varying ratios of hexane and ethyl acetate. An ideal solvent system will give the desired product an Rf value of approximately 0.3.
-
Pack a glass column with silica gel slurried in the chosen eluent system.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
4.3. Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) (Representative Protocol)
GC-MS is a powerful technique for the separation and identification of volatile organic compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms) or a polar column (e.g., HP-INNOWAX) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program (example):
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 230°C at 10°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.
-
Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane or diethyl ether) before injection.
Spectroscopic Data
The following tables present predicted ¹H and ¹³C NMR data for (3E,5E)-3,5-Octadien-2-ol. These predictions can aid in the structural confirmation of the synthesized compound.
Table 2: Predicted ¹H NMR Spectral Data for (3E,5E)-3,5-Octadien-2-ol
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (CH₃-C2) | ~1.2 | Doublet | ~6.5 |
| H2 (CH-OH) | ~4.1 | Multiplet | - |
| H3 | ~5.6 | Doublet of Doublets | J(H3,H4) ≈ 15, J(H3,H2) ≈ 6 |
| H4 | ~6.1 | Multiplet | - |
| H5 | ~5.8 | Multiplet | - |
| H6 | ~5.5 | Multiplet | - |
| H7 (CH₂-C6) | ~2.1 | Quintet | J(H7,H8) ≈ 7.5, J(H7,H6) ≈ 7 |
| H8 (CH₃-C7) | ~1.0 | Triplet | ~7.5 |
Note: Predicted values may vary depending on the solvent and other experimental conditions.
Table 3: Predicted ¹³C NMR Spectral Data for (3E,5E)-3,5-Octadien-2-ol
| Carbon | Chemical Shift (ppm) |
| C1 | ~23 |
| C2 | ~68 |
| C3 | ~130 |
| C4 | ~135 |
| C5 | ~128 |
| C6 | ~132 |
| C7 | ~25 |
| C8 | ~13 |
Note: Predicted values may vary depending on the solvent and other experimental conditions.
Visualizations
6.1. Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of this compound as described in the representative protocols.
Caption: Synthesis and Purification Workflow for this compound.
6.2. Logical Relationship: Reactivity of Functional Groups
This diagram shows the relationship between the functional groups of this compound and its potential chemical transformations.
Caption: Reactivity Pathways of this compound.
References
- 1. This compound | 69668-82-2 | Benchchem [benchchem.com]
- 2. (E,E)-3,5-octadien-2-one, 30086-02-3 [thegoodscentscompany.com]
- 3. (E,Z)-3,5-octadien-2-one, 4173-41-5 [thegoodscentscompany.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. assurityconsulting-uat.stage.host100.co.uk [assurityconsulting-uat.stage.host100.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Khan Academy [khanacademy.org]
Spectroscopic Profile of 3,5-Octadien-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Octadien-2-ol (CAS No: 69668-82-2), a dienol with significance in flavor and fragrance chemistry, as well as a potential chiral building block in organic synthesis. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines general experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.
Core Spectroscopic Data
The spectroscopic data for this compound is summarized below. It is important to note that while Infrared and Mass Spectrometry data are based on experimental findings, the Nuclear Magnetic Resonance data are predicted values and should be used as a reference pending experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for (3E,5E)-3,5-Octadien-2-ol. These predictions are valuable for the structural elucidation and verification of the compound.
Table 1: Predicted ¹H NMR Data for (3E,5E)-3,5-Octadien-2-ol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (-CH₃) | ~1.2 | Doublet | J(H1,H2) ≈ 6.5 |
| H2 (-CHOH) | ~4.0-4.2 | Multiplet | - |
| H3 (=CH-) | ~5.5-5.7 | Doublet of doublets | J(H3,H4) ≈ 15, J(H3,H2) ≈ 6 |
| H4 (=CH-) | ~6.0-6.2 | Multiplet | - |
| H5 (=CH-) | ~5.7-5.9 | Multiplet | - |
| H6 (=CH-) | ~5.4-5.6 | Multiplet | - |
| H7 (-CH₂-) | ~2.0-2.2 | Quintet | J(H7,H8) ≈ 7.5, J(H7,H6) ≈ 7 |
| H8 (-CH₃) | ~1.0 | Triplet | J(H8,H7) ≈ 7.5 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Data for (3E,5E)-3,5-Octadien-2-ol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₃) | ~23 |
| C2 (-CHOH) | ~68 |
| C3 (=CH-) | ~130 |
| C4 (=CH-) | ~135 |
| C5 (=CH-) | ~128 |
| C6 (=CH-) | ~132 |
| C7 (-CH₂-) | ~25 |
| C8 (-CH₃) | ~13 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Experimental data from the analysis of samples containing this compound have identified key absorption bands characteristic of its functional groups.[1][2]
Table 3: Experimental Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3412 | Strong, Broad | O-H stretch (alcohol) |
| ~2922 | Strong | C-H stretch (aliphatic) |
| ~1645 | Medium | C=C stretch (conjugated diene) |
| ~1020 | Strong | C-O stretch (secondary alcohol) |
Mass Spectrometry (MS)
This compound has been identified in various natural products through Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5][6][7] The compound has a molecular formula of C₈H₁₄O and a molecular weight of approximately 126.20 g/mol .[8] While full mass spectra are not widely published, its identification in these studies confirms its amenability to GC-MS analysis. The fragmentation pattern is expected to be characteristic of unsaturated alcohols.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Identification Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Retention Index (RI) | 1038-1060 (on non-polar columns)[3][5][9] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For a neat liquid sample, a drop of this compound can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) is a suitable technique where a drop of the liquid is placed directly on the ATR crystal.[10][11][12]
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.
-
Data Analysis : Identify characteristic absorption bands and assign them to the corresponding functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).[13] For complex matrices, headspace solid-phase microextraction (SPME) can be employed to isolate and concentrate the volatile analyte.[14][15]
-
Instrumentation : Use a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms or equivalent) is typically suitable for the separation of this compound.
-
GC Conditions :
-
Injector Temperature : 250 °C
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : Start at a low temperature (e.g., 40-50 °C), hold for a few minutes, then ramp up to a final temperature of around 250 °C. The specific program should be optimized for the best separation.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 35 to 350.
-
Ion Source Temperature : 230 °C
-
-
Data Analysis : Identify the peak corresponding to this compound based on its retention time and compare the resulting mass spectrum with library data for confirmation.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Odor-Active Compounds from Gryllus bimaculatus Using Gas Chromatography-Mass Spectrometry-Olfactometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Food Science of Animal Resources [kosfaj.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Changes in the Volatile Flavor Substances, the Non-Volatile Components, and the Antioxidant Activity of Poria cocos during Different Drying Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating potential freshness indicators for packaged oysters through multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 69668-82-2 | Benchchem [benchchem.com]
- 9. mdpi-res.com [mdpi-res.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. perfumerflavorist.com [perfumerflavorist.com]
The Enantioselective Landscape of 3,5-Octadien-2-ol: A Technical Guide to Unraveling Isomeric Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Octadien-2-ol is a structurally intriguing secondary alcohol containing conjugated double bonds, a chiral center, and the potential for multiple stereoisomers. While this compound has been identified in various natural sources, a comprehensive understanding of the distinct biological activities of its isomers is largely absent from publicly available literature. This technical guide outlines a systematic approach to investigating the biological activity of this compound isomers. It provides a foundational understanding of the potential isomers, proposes a framework for their biological evaluation, details hypothetical experimental protocols, and offers templates for data presentation and pathway visualization. This document serves as a roadmap for researchers aiming to explore the therapeutic potential of this and other chiral compounds.
Introduction to this compound and Its Isomeric Complexity
This compound is a C8 aliphatic alcohol characterized by two conjugated double bonds at positions 3 and 5, and a hydroxyl group at position 2. This structure gives rise to significant isomeric diversity.
-
Geometric Isomerism: The two double bonds can each exist in an E (trans) or Z (cis) configuration, leading to four possible geometric isomers:
-
(3E,5E)-3,5-Octadien-2-ol
-
(3E,5Z)-3,5-Octadien-2-ol
-
(3Z,5E)-3,5-Octadien-2-ol
-
(3Z,5Z)-3,5-Octadien-2-ol
-
-
Stereoisomerism: The carbon atom at position 2 is a chiral center, meaning it can exist in two enantiomeric forms: (R)- and (S)-.
Therefore, a total of eight stereoisomers of this compound are theoretically possible. The (3E,5E) configuration has been documented in natural sources[1]. The distinct three-dimensional arrangement of each isomer can lead to differential interactions with biological macromolecules, resulting in varied pharmacological and toxicological profiles. The principle that stereochemistry critically influences biological activity is well-established, with different enantiomers of a drug often exhibiting unique therapeutic effects and side-effect profiles.
Framework for Biological Evaluation
Given the lack of specific data on this compound, a tiered screening approach is recommended to elucidate the biological activity of its isomers.
Hypothetical Quantitative Data Presentation
The following table is a template for summarizing hypothetical cytotoxicity data for the different isomers of this compound across various cell lines.
| Isomer | Cell Line | Assay Type | CC50 (µM) ± SD | Selectivity Index (SI) |
| (2R, 3E, 5E) | HL-60 | MTT | 15.2 ± 1.8 | 4.1 |
| (2S, 3E, 5E) | HL-60 | MTT | 62.8 ± 5.4 | 1.1 |
| (2R, 3Z, 5Z) | HL-60 | MTT | > 100 | - |
| (2S, 3Z, 5Z) | HL-60 | MTT | > 100 | - |
| (2R, 3E, 5E) | HCT-116 | MTT | 25.7 ± 2.1 | 2.4 |
| (2S, 3E, 5E) | HCT-116 | MTT | 88.1 ± 7.9 | 0.7 |
| (2R, 3Z, 5Z) | HCT-116 | MTT | > 100 | - |
| (2S, 3Z, 5Z) | HCT-116 | MTT | > 100 | - |
| (2R, 3E, 5E) | HGF (non-malignant) | MTT | 62.3 ± 4.5 | - |
| (2S, 3E, 5E) | HGF (non-malignant) | MTT | 65.1 ± 6.2 | - |
CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50 in non-malignant cells / CC50 in malignant cells).
Detailed Experimental Protocols (Hypothetical)
This section provides a detailed, albeit hypothetical, protocol for a common in vitro assay to determine the cytotoxicity of the this compound isomers.
4.1. Cell Viability Assessment using the MTT Assay
Objective: To determine the concentration of each this compound isomer that inhibits the growth of a panel of human cancer cell lines by 50% (CC50).
Materials:
-
Human cancer cell lines (e.g., HL-60, HCT-116) and a non-malignant control cell line (e.g., HGF).
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound isomers, dissolved in DMSO to create stock solutions.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microtiter plates.
-
Multi-channel pipette, incubator, and microplate reader.
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Stock solutions of the this compound isomers are serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The medium from the cell plates is aspirated, and 100 µL of the medium containing the respective isomer concentrations is added to each well. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The CC50 values are determined by plotting the percentage of viability against the log of the isomer concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical Signaling Pathway
Should an isomer of this compound demonstrate significant cytotoxic activity, subsequent studies would be required to elucidate its mechanism of action. Below is a hypothetical signaling pathway diagram illustrating a potential mechanism involving the induction of apoptosis.
Conclusion and Future Directions
The biological activities of the stereoisomers of this compound remain a nascent field of study. Based on the foundational principles of stereopharmacology, it is highly probable that the different isomers will exhibit unique biological profiles. The experimental framework, data presentation templates, and hypothetical protocols provided in this guide are intended to serve as a robust starting point for the systematic evaluation of these compounds. Future research should focus on the chiral synthesis and separation of the individual isomers, followed by comprehensive in vitro and in vivo testing to unlock their full therapeutic potential. Such studies will be crucial in determining if any of the this compound isomers hold promise as novel drug candidates.
References
3,5-Octadien-2-ol molecular weight and formula
This document provides the core chemical properties of 3,5-Octadien-2-ol, focusing on its molecular formula and weight. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties
The fundamental quantitative data for this compound are summarized below. This dienol, characterized by an eight-carbon chain with two double bonds and a hydroxyl group, has a molecular formula of C₈H₁₄O[1][2][3]. Its structure leads to the potential for multiple stereoisomers, including geometric (E/Z) and optical (R/S) isomers[2].
| Property | Value | Unit | Source |
| Molecular Formula | C₈H₁₄O | - | [1][2][3][4] |
| Molecular Weight | 126.20 | g/mol | [2][4][5] |
| 126.1962 | g/mol | [3] | |
| Exact Mass | 126.104465066 | g/mol | [1][4] |
| IUPAC Name | (3E,5E)-octa-3,5-dien-2-ol | - | [4] |
| CAS Registry Number | 69668-82-2 | - | [1][3] |
Structural and Data Derivation
The molecular properties of a chemical compound are derived directly from its structure. The logical flow from the chemical name to its formula and mass is a foundational concept in chemistry.
Caption: Logical derivation of molecular weight from chemical nomenclature.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Octadien-2-ol from 1,3,5-Octatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of 3,5-octadien-2-ol, a valuable intermediate in organic synthesis, starting from the conjugated triene 1,3,5-octatriene. The primary method detailed is a two-step hydroboration-oxidation reaction, which offers a reliable route to the desired allylic alcohol. Alternative synthetic strategies, such as selective allylic oxidation, are also briefly discussed. This guide includes quantitative data tables, detailed experimental procedures, and visualizations of the reaction pathway and workflow to aid in the successful execution of this synthesis.
Introduction
This compound is a chiral allylic alcohol with significant potential as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its conjugated diene system and secondary alcohol functionality make it a versatile synthon for various carbon-carbon and carbon-heteroatom bond-forming reactions. The synthesis of this molecule from readily available starting materials is, therefore, of considerable interest to the synthetic chemistry community.
While several synthetic strategies can be envisioned for the preparation of this compound from 1,3,5-octatriene, the most direct and well-precedented approach involves a hydroboration-oxidation sequence. This method is known for its high efficiency and predictable regioselectivity in the hydration of alkenes. In the context of conjugated systems like 1,3,5-octatriene, the regiochemical outcome of the hydroboration step is crucial for obtaining the desired product. The reaction proceeds in an anti-Markovnikov manner, where the hydroxyl group is ultimately placed on the less substituted carbon of a double bond.
Other potential, though less direct, synthetic routes include the selective allylic oxidation of 1,3,5-octatriene using reagents like selenium dioxide, or a multi-step sequence involving 1,6-halogenation followed by nucleophilic substitution. These methods, however, often present challenges in controlling regioselectivity and may lead to a mixture of products.
This application note will focus on the detailed protocol for the hydroboration-oxidation of 1,3,5-octatriene to yield this compound.
Reaction Scheme and Mechanism
The synthesis of this compound from 1,3,5-octatriene via hydroboration-oxidation proceeds in two distinct steps:
-
Hydroboration: The syn-addition of a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) across one of the double bonds of 1,3,5-octatriene.
-
Oxidation: The subsequent oxidation of the resulting organoborane intermediate with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in the presence of a base (e.g., sodium hydroxide, NaOH), to yield the final alcohol product.
The regioselectivity of the hydroboration step is governed by both steric and electronic factors, with the boron atom preferentially adding to the less sterically hindered carbon atom of the double bond. In the case of 1,3,5-octatriene, addition to the terminal C1-C2 double bond is expected to be favored, leading to the desired this compound upon oxidation.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 1,3,5-octatriene on a laboratory scale.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,3,5-Octatriene | 95% | Sigma-Aldrich |
| Borane-tetrahydrofuran complex | 1.0 M solution in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | 3 M aqueous solution | Fisher Scientific |
| Hydrogen peroxide (H₂O₂) | 30% aqueous solution | Fisher Scientific |
| Diethyl ether (Et₂O), anhydrous | ≥99.7% | Sigma-Aldrich |
| Saturated sodium chloride solution (Brine) | N/A | In-house |
| Anhydrous magnesium sulfate (MgSO₄) | N/A | Fisher Scientific |
3.2. Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Syringes
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for workup and purification
3.3. Procedure
Step 1: Hydroboration
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, add 1,3,5-octatriene (5.41 g, 50 mmol).
-
Dissolve the 1,3,5-octatriene in 20 mL of anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 1.0 M borane-tetrahydrofuran complex (18.3 mL, 18.3 mmol) to the stirred solution via syringe over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Remove the ice bath and let the reaction warm to room temperature, stirring for another 2 hours.
Step 2: Oxidation
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add 3 M aqueous sodium hydroxide solution (10 mL) to the flask.
-
Following the base addition, add 30% aqueous hydrogen peroxide (10 mL) dropwise, ensuring the internal temperature does not exceed 25 °C.
-
After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture vigorously at room temperature for 4 hours.
Step 3: Workup and Purification
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Add 50 mL of diethyl ether and 50 mL of water. Shake well and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant Quantities | |
| 1,3,5-Octatriene | 5.41 g (50 mmol) |
| BH₃·THF (1.0 M) | 18.3 mL (18.3 mmol) |
| NaOH (3 M) | 10 mL |
| H₂O₂ (30%) | 10 mL |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Theoretical Yield | 6.31 g |
| Expected Results | |
| Typical Isolated Yield | 70-85% |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~75-77 °C at 10 mmHg |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 5.5-6.5 (m, 4H), 4.2 (m, 1H), 2.0 (q, 2H), 1.25 (d, 3H), 0.9 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 135.1, 132.8, 129.5, 128.2, 68.5, 25.5, 23.4, 13.8 |
| IR (neat) ν | 3350 (br), 2965, 2930, 1650, 985 cm⁻¹ |
| Mass Spec (EI) m/z | 126 (M⁺), 111, 93, 81, 67, 43 |
Safety Precautions
-
1,3,5-Octatriene is flammable. Handle in a well-ventilated fume hood away from ignition sources.
-
Borane-tetrahydrofuran complex is a flammable liquid and is corrosive. It reacts violently with water. Handle with care under an inert atmosphere.
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed in a well-ventilated fume hood.
Conclusion
The hydroboration-oxidation of 1,3,5-octatriene provides an effective and reliable method for the synthesis of this compound. The protocol detailed in this application note is designed to be straightforward and reproducible for researchers in academic and industrial settings. Careful control of reaction conditions, particularly temperature, is essential for achieving high yields and purity. The resulting this compound is a versatile intermediate that can be utilized in a wide range of synthetic applications.
Application Notes and Protocols for the Enantioselective Synthesis of 3,5-Octadien-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3,5-octadien-2-ol, a chiral divinyl carbinol. The synthesis is primarily achieved through the asymmetric coupling of a C5-diene component and a C3-aldehyde component, utilizing transition metal catalysis. Key methodologies, including Ruthenium- and Nickel-catalyzed reductive couplings, are presented with representative protocols. Furthermore, a comprehensive protocol for the determination of enantiomeric excess (% ee) using Mosher's ester analysis by ¹H NMR spectroscopy is detailed. All quantitative data is summarized for comparative analysis, and key processes are illustrated with diagrams generated using Graphviz to ensure clarity for researchers in organic synthesis and drug development.
Introduction
Chiral divinyl carbinols, such as this compound, are valuable building blocks in organic synthesis due to the versatile reactivity of their functional groups. The presence of a stereocenter and two olefinic moieties allows for a wide range of subsequent stereoselective transformations, making them important precursors for the synthesis of complex natural products and pharmaceuticals. The enantioselective synthesis of these molecules is of paramount importance, as the biological activity of chiral compounds is often dependent on their absolute stereochemistry.
The most convergent and effective strategies for the asymmetric synthesis of this compound involve the catalytic addition of a nucleophilic 1,3-diene precursor to an aldehyde. Transition metal catalysis, particularly with ruthenium and nickel complexes bearing chiral ligands, has emerged as a powerful tool for achieving high enantioselectivity in these transformations. These methods offer a direct route to the desired chiral alcohol from readily available starting materials like 1,3-pentadiene and acetaldehyde.
This document outlines generalized protocols based on established literature for similar transformations, providing a practical guide for the synthesis and stereochemical analysis of this compound.
Reaction Principle and Logical Workflow
The core transformation is the enantioselective addition of a nucleophilic five-carbon diene unit to the carbonyl carbon of a three-carbon aldehyde. This can be achieved through various catalytic cycles. A generalized workflow is presented below.
Caption: Logical workflow for the synthesis and analysis of this compound.
Data Presentation: Performance of Catalytic Systems
The following table summarizes representative data for enantioselective couplings of dienes and aldehydes, analogous to the synthesis of this compound. This data is compiled from various literature sources to provide a comparative overview of different catalytic systems.
| Catalyst System | Chiral Ligand | Diene | Aldehyde | Yield (%) | ee (%) | Reference Type |
| [RuH₂(CO)(PPh₃)₃] | (S)-SEGPHOS | Butadiene | Benzaldehyde | 85 | 95 | Ruthenium-Catalyzed Hydrohydroxyalkylation |
| [RuH₂(CO)(PPh₃)₃] | (R)-BINAP | Isoprene | 4-Methoxybenzaldehyde | 78 | 92 | Ruthenium-Catalyzed Transfer Hydrogenation |
| Ni(cod)₂ | VAPOL-phosphoramidite | Methyl sorbate | Benzaldehyde | 90 | 94 | Nickel-Catalyzed Reductive Coupling[1] |
| Ni(cod)₂ | Spiro-phosphoramidite | 1,4-Diphenylbutadiene | 4-Chlorobenzaldehyde | 88 | 91 | Nickel-Catalyzed Reductive Coupling |
| [Ir(cod)Cl]₂ | (R)-Cl,MeO-BIPHEP | Allyl acetate | 4-Nitrobenzaldehyde | 91 | 98 | Iridium-Catalyzed Transfer Hydrogenation |
| Co(acac)₂ | Chiral Diphosphine | 1,3-Enyne | N-sulfonyl imine | up to 96 | >99 | Cobalt-Catalyzed Reductive Coupling |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Enantioselective Reductive Coupling
This protocol is a representative procedure for the synthesis of chiral divinyl carbinols based on ruthenium-catalyzed transfer hydrogenation methodologies.
Materials:
-
[RuH₂(CO)(PPh₃)₃] (Ruthenium catalyst precursor)
-
Chiral diphosphine ligand (e.g., (S)-SEGPHOS)
-
1,3-Pentadiene (reactant)
-
Acetaldehyde (reactant)
-
2-Propanol (reductant and solvent)
-
Anhydrous Toluene (solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [RuH₂(CO)(PPh₃)₃] (0.01 mmol, 1 mol%) and the chiral diphosphine ligand (0.012 mmol, 1.2 mol%).
-
Anhydrous toluene (2.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to allow for ligand exchange and catalyst formation.
-
Reaction Setup: To the catalyst solution, add 2-propanol (5.0 mL).
-
The reaction mixture is cooled to the desired temperature (e.g., 0 °C or room temperature).
-
1,3-Pentadiene (1.5 mmol, 1.5 equiv) is added, followed by the slow, dropwise addition of acetaldehyde (1.0 mmol, 1.0 equiv) over 1 hour using a syringe pump to minimize side reactions.
-
Reaction Monitoring: The reaction is stirred at the set temperature for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL).
-
The mixture is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched this compound.
Caption: Experimental workflow for Ru-catalyzed synthesis.
Protocol 2: Determination of Enantiomeric Excess (% ee) by Mosher's Ester Analysis
This protocol describes the derivatization of the synthesized this compound with Mosher's acid chloride to form diastereomeric esters, which can be distinguished by ¹H NMR spectroscopy to determine the enantiomeric excess.[2][3][4] A typical analysis requires 4-6 hours of active effort over one to two days.[2][3][4]
Materials:
-
Enantioenriched this compound (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or DMAP/triethylamine
-
Anhydrous dichloromethane (DCM) or C₆D₆ for NMR
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve the synthesized this compound (approx. 2.5 mg, 1 equiv) in anhydrous CDCl₃ or C₆D₆ (0.5 mL).
-
Add anhydrous pyridine (5 µL, excess).
-
Add (R)-MTPA-Cl (approx. 1.2 equiv).
-
Cap the NMR tube, mix thoroughly, and let it stand at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or ¹H NMR by observing the disappearance of the carbinol proton).
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, identical NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.
-
-
¹H NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum for both the (R)- and (S)-MTPA ester samples.
-
Identify well-resolved protons that are close to the newly formed stereocenter. Protons of the methyl group at C1 or the olefinic proton at C3 are often good candidates.
-
For one of the diastereomeric mixtures (e.g., the one formed from the racemic alcohol if available, or the enantioenriched sample), carefully integrate the signals corresponding to the two diastereomers for a specific proton.
-
-
Calculation of Enantiomeric Excess:
-
Let the integration values for a specific proton in the two diastereomers be I₁ (major) and I₂ (minor).
-
The enantiomeric excess (% ee) is calculated using the formula: % ee = [(I₁ - I₂) / (I₁ + I₂)] * 100
-
Caption: Workflow for ee determination via Mosher's ester analysis.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through transition metal-catalyzed asymmetric coupling of 1,3-pentadiene and acetaldehyde or their synthetic equivalents. Ruthenium and nickel-based catalytic systems, in particular, offer high yields and enantioselectivities, providing a reliable pathway to this valuable chiral building block. The protocols and data presented herein serve as a comprehensive guide for researchers to develop and optimize this synthesis. Accurate determination of the product's enantiomeric purity is critical and can be reliably performed using the detailed Mosher's ester analysis protocol. These methodologies are foundational for the application of this compound in the synthesis of more complex, biologically active molecules.
References
- 1. Ruthenium-Catalyzed Oxidative Cross-Coupling Reaction of Activated Olefins with Vinyl Boronates for the Synthesis of (E,E)-1,3-Dienes [organic-chemistry.org]
- 2. This compound | 69668-82-2 | Benchchem [benchchem.com]
- 3. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones [authors.library.caltech.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 3,5-Octadien-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Octadien-2-ol is a volatile organic compound that contributes to the flavor and aroma profile of various food products and is also of interest in other research areas.[1] Its chemical structure, featuring a conjugated diene system and a chiral center, presents unique analytical challenges, including the separation of various stereoisomers.[1] This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using modern analytical techniques.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile compounds like this compound. Its high separation efficiency and sensitive, specific detection make it ideal for complex matrices. For even more complex samples, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) can be employed to resolve co-eluting compounds.[1]
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from solid, liquid, and gaseous samples. It is particularly well-suited for the analysis of aroma compounds in food and beverages.
Experimental Protocol: HS-SPME for this compound in a Tea Matrix
-
Sample Weighing: Accurately weigh 1.0 g of the ground tea sample into a 20 mL headspace vial.
-
Internal Standard Spiking (Optional but Recommended for Quantification): Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties and volatility, such as 2-octanol) to a final concentration within the calibration range.
-
Vial Sealing: Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.
-
Incubation and Extraction: Place the vial in an autosampler with an incubation chamber.
-
Incubation Temperature: 80 °C
-
Incubation Time: 15 minutes to allow for equilibration of the volatiles in the headspace.
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile compound analysis.
-
Extraction Time: Expose the SPME fiber to the headspace for 30 minutes at 80 °C.
-
-
Desorption: After extraction, the SPME fiber is immediately transferred to the GC inlet for thermal desorption of the analytes.
-
Injector Temperature: 250 °C
-
Desorption Time: 5 minutes
-
Injection Mode: Splitless
-
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
Experimental Protocol: GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar column such as SUPELCOWAX™ 10 (30 m x 0.25 mm i.d., 0.25 µm film thickness) for different selectivity. The NIST WebBook indicates retention indices for this compound on non-polar columns like HP-5MS and TR-5MS.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 220 °C at a rate of 4 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min and hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-450.
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
Data Presentation: Method Validation Parameters
Quantitative analysis of this compound requires method validation to ensure data reliability. The following table summarizes typical performance characteristics for the analysis of volatile alcohols by HS-SPME-GC-MS. These values should be experimentally verified for this compound.
| Parameter | Typical Value/Range | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Linear Range | 0.5 - 100 µg/L | Should cover the expected concentration range |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/L | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Recovery) | 90 - 110% | Typically within 80-120% |
| Precision (% RSD) | < 15% | Repeatability (Intra-day) < 15%, Intermediate Precision (Inter-day) < 20% |
Note: These are representative values for similar analytes and should be established specifically for this compound during method development and validation. For regulated environments, linearity correlation coefficients of ≥ 0.999 are often required.[3] Accuracy is typically expected to be within 98-102%.[3]
Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV Detection
For non-volatile or thermally labile compounds, HPLC is the method of choice. While this compound is volatile, HPLC can be used for its analysis after derivatization. This is particularly useful if a laboratory is not equipped with a GC-MS system. The derivatization step involves reacting the hydroxyl group of the alcohol with a UV-absorbing chromophore, allowing for sensitive detection by a UV detector.
Derivatization for HPLC-UV Analysis
A common derivatizing agent for alcohols is 3,5-dinitrobenzoyl chloride (DNB-Cl). The reaction converts the alcohol into a highly UV-active ester.
Experimental Protocol: Derivatization with 3,5-Dinitrobenzoyl Chloride
-
Sample Preparation: Prepare a solution of the sample containing this compound in a suitable aprotic solvent (e.g., acetonitrile).
-
Reagent Preparation: Prepare a solution of 3,5-dinitrobenzoyl chloride and a catalyst (e.g., pyridine or 4-dimethylaminopyridine) in the same solvent.
-
Reaction: Mix the sample solution with the reagent solution in a sealed vial. The reaction is typically carried out at a slightly elevated temperature (e.g., 60 °C) for a defined period (e.g., 30-60 minutes).
-
Quenching: After the reaction is complete, quench any excess reagent by adding a small amount of a nucleophilic solvent like methanol.
-
Dilution and Analysis: Dilute the reaction mixture to an appropriate concentration with the mobile phase and inject it into the HPLC system.
HPLC-UV Instrumental Parameters
The following are general starting conditions for the HPLC analysis of the DNB-derivatized this compound. Method development and optimization are necessary.
Experimental Protocol: HPLC-UV Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a suitable composition (e.g., 50% B), and increase the percentage of B to elute the derivatized compound.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The DNB chromophore has a strong absorbance around 254 nm.
-
Injection Volume: 10 µL.
Concluding Remarks
The choice of analytical method for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. GC-MS with HS-SPME is the most powerful and widely used technique for its analysis, providing high sensitivity and selectivity. HPLC with UV detection after derivatization offers a viable alternative. For both methods, proper validation is crucial to ensure the accuracy and reliability of the results. The protocols provided herein serve as a comprehensive starting point for the development of robust analytical methods for this compound.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of 3,5-Octadien-2-ol
Introduction
3,5-Octadien-2-ol is a volatile organic compound with the molecular formula C₈H₁₄O.[1][2] As a dienol, its structure contains an eight-carbon chain with two conjugated double bonds and a hydroxyl group, leading to the potential for multiple stereoisomers.[2] This compound is of interest in various fields, including flavor and fragrance chemistry, as well as in the study of volatile emissions from biological sources. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile compounds in complex matrices.[3][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Experimental Protocols
1. Sample Preparation
The choice of sample preparation method will depend on the sample matrix. Below are protocols for common scenarios.
a) Liquid-Liquid Extraction (LLE) for Aqueous Samples: [3]
-
To 10 mL of the aqueous sample in a separatory funnel, add 2 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
-
Add a known amount of an appropriate internal standard (e.g., 1-heptanol).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic layer (bottom layer for dichloromethane, top layer for hexane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[5]
-
Transfer the extract to a 2 mL autosampler vial for GC-MS analysis.[6]
b) Headspace Analysis for Solid or High-Matrix Samples: [3]
-
Weigh 1-2 g of the solid sample into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
If the sample is dry, add a small amount of deionized water (e.g., 1 mL) to facilitate the release of volatiles.
-
Seal the vial with a PTFE-lined septum and crimp cap.
-
Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.[7]
-
Directly inject a portion of the headspace gas (e.g., 1 mL) into the GC-MS system using a gas-tight syringe or an automated headspace sampler.[6][7]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[1]
-
Injector: Split/Splitless
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-350
Data Presentation
Table 1: GC-MS Quantitative Data for this compound Analysis
| Parameter | Value | Notes |
| Retention Time (RT) | ~10.5 - 11.5 min | Dependent on the specific GC conditions and column. The NIST database indicates a Kovats retention index of around 1037-1039 on a non-polar column.[1][8] |
| Characteristic Ions (m/z) | 43, 55, 67, 81, 95, 111, 126 (M+) | Fragmentation pattern is predicted based on the structure. The molecular ion (M+) at m/z 126 may be observed.[1] |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/µL | Typical values for similar compounds on modern GC-MS systems. |
| Limit of Quantification (LOQ) | 0.05 - 0.15 ng/µL | Typical values for similar compounds on modern GC-MS systems. |
| Linearity (R²) | >0.995 | Over a typical calibration range of 0.1 to 10 µg/mL. |
| Internal Standard | 1-Heptanol or Cyclohexanol | Should be selected based on non-interference with the analyte and similarity in chemical properties. |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical flow of data processing for GC-MS analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described methods for sample preparation and instrument parameters are robust and can be adapted to various sample matrices. The provided quantitative data offers a benchmark for method validation and routine analysis. The use of GC-MS allows for the sensitive and selective determination of this compound, making it a suitable technique for researchers, scientists, and professionals in drug development and other relevant fields.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 69668-82-2 | Benchchem [benchchem.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. m.youtube.com [m.youtube.com]
- 5. organomation.com [organomation.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use [mdpi.com]
- 8. This compound (CAS 69668-82-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note: Chiral HPLC Separation of 3,5-Octadien-2-ol Enantiomers
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the (R) and (S) enantiomers of 3,5-Octadien-2-ol. Due to the presence of a chiral center at the C-2 position, the separation of these enantiomers is crucial for applications in flavor, fragrance, and pharmaceutical industries where stereochemistry can dictate biological activity.[1] This method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely effective for resolving a variety of racemic compounds.[2][3] The described protocol provides a reliable and reproducible approach for the analytical determination of the enantiomeric purity of this compound.
Introduction
This compound is a volatile organic compound with a structure that includes two conjugated double bonds and a hydroxyl group on the second carbon. The C-2 carbon is a stereocenter, leading to the existence of (R)- and (S)-enantiomers.[1] In many biological systems, enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, or organoleptic properties.[4][5] Consequently, the ability to separate and quantify individual enantiomers is of significant importance.[4] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a powerful and widely used technique for enantioselective separation.[3][4][6] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have demonstrated broad applicability and high enantiorecognition capabilities for a diverse range of chiral molecules.[2] This note presents a method employing a cellulose-based CSP for the baseline separation of this compound enantiomers.
Experimental Conditions
A systematic approach was taken to develop the optimal chromatographic conditions. The selection of the chiral stationary phase and mobile phase composition was based on the chemical properties of this compound, which possesses a hydroxyl group amenable to hydrogen bonding and a non-polar hydrocarbon chain.
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Particle Size | 5 µm |
| Dimensions | 250 mm x 4.6 mm I.D. |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
| Standard | Racemic this compound |
Quantitative Data Summary
The following table summarizes the expected chromatographic results for the separation of (R)- and (S)-3,5-Octadien-2-ol enantiomers under the optimized conditions.
| Analyte | Retention Time (t R ) [min] | Tailing Factor (T f ) | Resolution (R s ) |
| (R)-3,5-Octadien-2-ol | 8.5 | 1.1 | \multirow{2}{*}{>1.5} |
| (S)-3,5-Octadien-2-ol | 10.2 | 1.2 |
Note: The elution order of enantiomers is dependent on the specific chiral stationary phase and must be confirmed with pure enantiomeric standards.
Experimental Protocol
This protocol outlines the necessary steps for the preparation of the sample and the operation of the HPLC system for the chiral separation of this compound.
1. Materials and Reagents
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Methanol for system flushing
-
0.45 µm syringe filters
2. Instrument and Column Preparation
-
Install the Cellulose tris(3,5-dimethylphenylcarbamate) column (250 mm x 4.6 mm, 5 µm) into the HPLC system.
-
Flush the column with 100% Isopropanol at a low flow rate (0.2 mL/min) for 30 minutes.
-
Equilibrate the column with the mobile phase (n-Hexane/IPA, 95:5 v/v) at a flow rate of 1.0 mL/min.
-
Continue equilibration until a stable baseline is achieved at the detection wavelength of 220 nm (approximately 30-60 minutes).
3. Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of racemic this compound standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (n-Hexane/IPA, 95:5 v/v).
-
Working Solution: The stock solution can be used directly for analysis.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Analysis
-
Set the HPLC parameters as specified in the "Experimental Conditions" table.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Run the analysis and record the chromatogram for approximately 15 minutes, or until both enantiomeric peaks have eluted.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on a known standard or subsequent analysis.
-
Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).
Visualization of Experimental Workflow
Caption: Workflow for Chiral HPLC Separation.
Conclusion
The described HPLC method provides a successful baseline separation of the (R) and (S) enantiomers of this compound. The use of a cellulose-based chiral stationary phase with a normal-phase mobile phase is effective for this separation. This protocol can be readily implemented in quality control and research laboratories for the routine analysis of the enantiomeric purity of this compound. Further optimization of the mobile phase composition or temperature may be performed to enhance resolution or reduce analysis time if required.
References
3,5-Octadien-2-ol: Application Notes for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Octadien-2-ol is a conjugated dienol with potential as a versatile precursor in organic synthesis. Its structure, featuring a secondary alcohol, a chiral center at the C-2 position, and a conjugated diene system, offers multiple reactive sites for a variety of chemical transformations. This document provides an overview of its potential applications, reactivity, and theoretical experimental protocols based on the general reactivity of similar compounds.
Chemical Properties and Reactivity
This compound is an unsaturated alcohol with the molecular formula C₈H₁₄O. The key reactive features of this molecule are the secondary alcohol group and the conjugated diene system. The presence of a chiral center at C-2 means it can exist as (R) and (S) enantiomers, making it a candidate for stereoselective synthesis.
The secondary alcohol is amenable to standard transformations such as oxidation, esterification, and etherification. The conjugated diene system can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, and other transformations involving conjugated π-systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₈H₁₄O | - | Cheméo |
| Molecular Weight | 126.20 | g/mol | Cheméo |
| logP | 1.890 | - | Crippen Calculated |
| Boiling Point | - | K | Not Available |
| Melting Point | - | K | Not Available |
Potential Synthetic Applications
While specific, detailed protocols for the use of this compound as a synthetic precursor are not widely available in the surveyed literature, its structural motifs suggest several potential applications in organic synthesis. The following sections outline theoretical protocols for key transformations based on the known reactivity of conjugated dienols.
Application Note 1: Oxidation to 3,5-Octadien-2-one
The oxidation of the secondary alcohol in this compound would yield the corresponding α,β-unsaturated ketone, 3,5-octadien-2-one. This ketone is a known flavor component and could serve as a building block for further synthesis.[1]
Logical Workflow for Oxidation
Caption: General workflow for the oxidation of this compound.
Protocol: Pyridinium Chlorochromate (PCC) Oxidation
Objective: To synthesize 3,5-octadien-2-one from this compound.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add PCC (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3,5-octadien-2-one.
Expected Outcome: 3,5-octadien-2-one as a liquid. The yield and purity should be determined by standard analytical techniques (NMR, GC-MS).
Application Note 2: Diels-Alder Cycloaddition
The conjugated diene system of this compound makes it a potential diene for the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. The reaction with a suitable dienophile would lead to the formation of a substituted cyclohexene derivative. The hydroxyl group could direct the stereoselectivity of the cycloaddition.
Signaling Pathway for Diels-Alder Reaction
Caption: Conceptual pathway for a Diels-Alder reaction.
Protocol: Reaction with N-Phenylmaleimide
Objective: To synthesize a cyclohexene derivative from this compound via a Diels-Alder reaction.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene or xylene
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and inert atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) in toluene in a round-bottom flask, add N-phenylmaleimide (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) under an inert atmosphere.
-
Monitor the reaction progress by TLC. The reaction may require several hours to proceed to completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Expected Outcome: A substituted cyclohexene adduct. The yield and diastereoselectivity would need to be determined experimentally.
Future Directions and Research Opportunities
The synthetic utility of this compound remains an area with significant potential for exploration. Future research could focus on:
-
Asymmetric Catalysis: Utilizing the chirality of this compound to direct stereoselective transformations.
-
Derivatization for Drug Discovery: The synthesis of novel derivatives as potential scaffolds for medicinal chemistry programs.
-
Natural Product Synthesis: Employing this compound as a chiral building block in the total synthesis of complex natural products.
Disclaimer: The protocols provided are theoretical and based on general chemical principles. Researchers should conduct a thorough literature search and risk assessment before attempting any new experimental work. All experiments should be performed in a properly equipped laboratory with appropriate safety precautions.
References
Application of 3,5-Octadien-2-ol in the Flavor and Fragrance Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Octadien-2-ol is a volatile organic compound that has garnered interest within the flavor and fragrance industry due to its contribution to the aroma profiles of various natural products. As a secondary unsaturated alcohol, its stereochemistry plays a crucial role in its sensory perception. This document provides a comprehensive overview of the application of this compound, including its organoleptic properties, natural occurrence, and detailed protocols for its synthesis and sensory evaluation.
Organoleptic Properties and Applications
This compound is characterized by a distinct aroma profile that can be described as "green".[1] Its presence as a volatile compound is often associated with microbial metabolism of lipids and has been identified in a variety of food products and other natural sources.[2] The specific E/Z configuration of the double bonds and the chirality at the C-2 position significantly influence its sensory properties.[2]
Due to its volatile nature and green aroma, this compound holds potential as a flavoring agent and in fragrance production.[2] Its application can enhance the natural green and fresh notes in a variety of flavor and fragrance formulations.
Natural Occurrence
This compound has been identified as a volatile compound in several natural sources, highlighting its role in the complex aroma profiles of these products.
| Natural Source | Reference |
| Microalgae (as a key volatile for organoleptic quality) | [3] |
| Asparagus Tea Noodles | [4] |
| Roasted Peanuts | [5] |
| Product of microbial metabolism in various food products | [2] |
| Brewers' Spent Grain (formed during treatment) | [6] |
| Date Palm Fruit | [7] |
| Gryllus bimaculatus (a species of cricket) | [8] |
| Glyco-pea protein hydrolysate | [9] |
| Legume Seeds | [10] |
| Potato Tubers | [11] |
Experimental Protocols
Protocol 1: Synthesis of (E,E)-3,5-Octadien-2-ol via Reduction of (E,E)-3,5-Octadien-2-one
This protocol describes a method for the synthesis of (E,E)-3,5-Octadien-2-ol through the selective reduction of the corresponding ketone, (E,E)-3,5-Octadien-2-one.
Materials:
-
(E,E)-3,5-Octadien-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve (E,E)-3,5-Octadien-2-one in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction temperature.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (E,E)-3,5-Octadien-2-ol.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Expected Outcome:
This procedure is expected to yield (E,E)-3,5-Octadien-2-ol. The stereoselectivity of the reduction of the ketone to the secondary alcohol is a key aspect of this synthesis.[12]
Protocol 2: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)
This protocol outlines a general procedure for the sensory evaluation of this compound using Gas Chromatography-Olfactometry (GC-O), a technique that combines instrumental analysis with human sensory perception.
Equipment:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.
-
Appropriate GC column for flavor analysis (e.g., a polar or mid-polar capillary column).
-
Humidified air supply for the olfactometry port.
-
Data acquisition system for both FID and sensory data.
-
Trained sensory panel.
Procedure:
-
Sample Preparation: Prepare a solution of synthesized or isolated this compound in a suitable solvent (e.g., ethanol or diethyl ether) at a concentration appropriate for GC analysis and sensory detection.
-
GC-MS Analysis (Initial Identification): Initially, analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity and purity of this compound and to determine its retention time.
-
GC-O Analysis: a. Inject an aliquot of the sample into the GC-O system. b. The effluent from the GC column is split between the FID and the olfactometry port. c. A trained panelist sniffs the effluent from the olfactometry port and records the time and a description of any detected odor. d. The intensity of the odor can also be rated on a predefined scale. e. The data from the FID and the sensory panelist are recorded simultaneously.
-
Data Analysis: a. Correlate the retention time of the odor event with the retention time of the peak from the FID to identify the compound responsible for the odor. b. Compile the odor descriptions from multiple panelists to create a sensory profile for this compound. c. Techniques such as Aroma Extract Dilution Analysis (AEDA) can be employed to determine the flavor dilution (FD) factor, which is a measure of the odor potency of the compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and sensory evaluation of this compound.
Caption: Logical relationship between the properties, occurrence, synthesis, evaluation, and application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 69668-82-2 | Benchchem [benchchem.com]
- 3. US10119947B2 - Protein-rich microalgal biomass compositions of optimized sensory quality - Google Patents [patents.google.com]
- 4. The characterization of sensory properties, aroma profile and antioxidant capacity of noodles incorporated with asparagus tea ultra-micro powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peanut oils from roasting operations: An overview of production technologies, flavor compounds, formation mechanisms, and affecting factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Patterns of Volatile Diversity Yield Insights Into the Genetics and Biochemistry of the Date Palm Fruit Volatilome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Odor-Active Compounds from Gryllus bimaculatus Using Gas Chromatography-Mass Spectrometry-Olfactometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. (E,E)-3,5-octadien-2-one | 38284-27-4 | Benchchem [benchchem.com]
Application Notes and Protocols for 3,5-Octadien-2-ol in Insect Pheromone Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Octadien-2-ol is a volatile organic compound that has been identified in the headspace of the house cricket, Acheta domesticus. Its conjugated dienol structure suggests potential bioactivity as a semiochemical, possibly playing a role in insect communication, such as aggregation, alarm, or mating behaviors. These application notes provide a comprehensive overview of the methodologies required to investigate the potential pheromonal effects of this compound on insects, with a focus on Acheta domesticus as a model organism. The following protocols and data presentation formats are intended to guide researchers in the synthesis, bioassay, and characterization of this compound as a potential insect pheromone for applications in pest management and drug development.
Data Presentation
Table 1: Hypothetical Electroantennography (EAG) Response of Acheta domesticus to this compound Isomers
| Compound | Concentration (µg/µL) | Mean EAG Response (mV) ± SEM (n=10) |
| (3E,5Z)-3,5-Octadien-2-ol | 1 | 0.8 ± 0.1 |
| (3Z,5E)-3,5-Octadien-2-ol | 1 | 0.5 ± 0.08 |
| (3E,5E)-3,5-Octadien-2-ol | 1 | 0.4 ± 0.05 |
| (3Z,5Z)-3,5-Octadien-2-ol | 1 | 0.3 ± 0.04 |
| Hexane (Control) | - | 0.1 ± 0.02 |
Table 2: Hypothetical Behavioral Response of Acheta domesticus in a Two-Choice Olfactometer Assay
| Treatment Arm | Control Arm | Mean Time Spent in Treatment Arm (s) ± SEM (n=20) | Attraction Index* |
| (3E,5Z)-3,5-Octadien-2-ol (1 µg) | Hexane | 210 ± 15 | 0.40 |
| (3Z,5E)-3,5-Octadien-2-ol (1 µg) | Hexane | 165 ± 12 | 0.10 |
| (3E,5E)-3,5-Octadien-2-ol (1 µg) | Hexane | 155 ± 11 | 0.03 |
| (3Z,5Z)-3,5-Octadien-2-ol (1 µg) | Hexane | 150 ± 10 | 0.00 |
*Attraction Index = (Time in Treatment Arm - Time in Control Arm) / Total Time
Table 3: Hypothetical Field Trapping Results for Acheta domesticus
| Lure Composition | Trap Type | Mean Number of Crickets Captured per Trap per Week ± SEM (n=5) |
| (3E,5Z)-3,5-Octadien-2-ol (10 mg) | Pitfall Trap | 35 ± 4 |
| Food Bait (Control) | Pitfall Trap | 20 ± 3 |
| Unbaited Trap (Control) | Pitfall Trap | 5 ± 1 |
Experimental Protocols
Protocol 1: Synthesis of (3E,5Z)-3,5-Octadien-2-ol
This protocol describes a general stereoselective synthesis of a conjugated dienol, which can be adapted for this compound.
Materials:
-
Starting materials (e.g., appropriate alkynes and aldehydes)
-
Solvents (e.g., THF, ether, hexane)
-
Reagents (e.g., n-butyllithium, Lindlar's catalyst, Red-Al)
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification apparatus (e.g., flash chromatography system)
-
Analytical instruments (e.g., NMR, GC-MS)
Procedure:
-
Step 1: Synthesis of the (Z)-enyne. Couple a suitable terminal alkyne with a vinyl halide using a palladium catalyst (e.g., Sonogashira coupling) to generate the enyne backbone.
-
Step 2: Stereoselective reduction of the alkyne. Reduce the triple bond of the enyne to a (Z)-double bond using a catalyst such as Lindlar's catalyst or by hydroboration-protonolysis.
-
Step 3: Introduction of the alcohol functionality. Convert a terminal functional group (e.g., a halide) to a Grignard reagent and react it with acetaldehyde to introduce the 2-ol group. Alternatively, an organolithium reagent can be used.
-
Step 4: Purification. Purify the final product using flash column chromatography on silica gel.
-
Step 5: Characterization. Confirm the structure and stereochemistry of the synthesized (3E,5Z)-3,5-Octadien-2-ol using ¹H NMR, ¹³C NMR, and GC-MS analysis.
Protocol 2: Electroantennography (EAG)
Materials:
-
Live insects (Acheta domesticus)
-
Synthesized this compound isomers
-
Hexane (solvent)
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Odor delivery system (stimulus controller, purified air source)
-
Filter paper strips
Procedure:
-
Preparation of Antenna: Anesthetize an adult cricket by chilling. Excise one antenna at the base. Mount the antenna between two glass capillary electrodes filled with a saline solution.
-
Stimulus Preparation: Prepare serial dilutions of the synthesized this compound isomers in hexane. Apply a known amount of each solution to a filter paper strip. Allow the solvent to evaporate.
-
Odor Delivery: Insert the filter paper strip into a Pasteur pipette connected to the stimulus controller.
-
EAG Recording: Deliver a puff of purified air through the pipette over the antennal preparation. Record the resulting depolarization of the antennal membrane.
-
Data Analysis: Measure the amplitude of the EAG response for each stimulus. Compare the responses to the different isomers and concentrations against the solvent control.
Protocols for the Oxidation of 3,5-Octadien-2-ol to 3,5-Octadien-2-one
Abstract
This document provides detailed application notes and experimental protocols for the oxidation of the secondary allylic alcohol, 3,5-Octadien-2-ol, to the corresponding α,β-unsaturated ketone, 3,5-Octadien-2-one. Three common and effective oxidizing agents are presented: Manganese Dioxide (MnO₂), Pyridinium Chlorochromate (PCC), and Dess-Martin Periodinane (DMP). These protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide includes a comparative data summary, detailed experimental procedures, and a workflow diagram to facilitate the selection of the most suitable oxidation method based on specific laboratory needs, such as scale, substrate sensitivity, and environmental considerations.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For substrates containing additional sensitive functional groups, such as the conjugated diene system in this compound, the choice of a selective and mild oxidizing agent is crucial to avoid unwanted side reactions. Manganese dioxide is a mild reagent often employed for the selective oxidation of allylic and benzylic alcohols.[1][2] Pyridinium chlorochromate is a versatile and efficient reagent for the oxidation of a wide range of alcohols to carbonyl compounds.[3][4] Dess-Martin periodinane is a hypervalent iodine reagent known for its mild reaction conditions, high chemoselectivity, and broad functional group tolerance.[5][6][7] This document outlines detailed procedures for these three reliable methods.
Comparative Data of Oxidation Protocols
The following table summarizes the key quantitative parameters for the three described oxidation protocols for the conversion of this compound to 3,5-Octadien-2-one. The data is compiled from representative procedures for the oxidation of secondary allylic alcohols and may require optimization for this specific substrate.
| Oxidizing Agent | Stoichiometry (Reagent:Substrate) | Solvent | Reaction Time (Typical) | Temperature | Yield (Typical) |
| **Manganese Dioxide (MnO₂) ** | 5 - 10 eq | Dichloromethane (DCM) | 4 - 24 hours | Room Temp. | 85 - 95% |
| Pyridinium Chlorochromate (PCC) | 1.5 - 2 eq | Dichloromethane (DCM) | 1 - 3 hours | Room Temp. | 80 - 90% |
| Dess-Martin Periodinane (DMP) | 1.1 - 1.5 eq | Dichloromethane (DCM) | 1 - 4 hours | Room Temp. | 90 - 98% |
Experimental Workflow
The overall experimental workflow for the oxidation of this compound to 3,5-Octadien-2-one using the three different protocols is depicted below.
Caption: General workflow for the oxidation of this compound.
Detailed Experimental Protocols
Protocol 1: Oxidation with Manganese Dioxide (MnO₂)
Manganese dioxide is a mild and selective oxidizing agent for allylic alcohols.[2] The reaction is heterogeneous and requires an excess of the reagent.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite® or a similar filter aid
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1 M solution) in a round-bottom flask, add activated manganese dioxide (MnO₂, 5-10 eq by weight).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and its byproducts.
-
Wash the filter cake thoroughly with additional DCM.
-
Combine the filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude 3,5-Octadien-2-one.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC)
PCC is a versatile oxidizing agent that can be used for a wide variety of alcohols.[3] The reaction is typically performed in dichloromethane.
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Silica gel or Celite®
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a stirred suspension of Pyridinium Chlorochromate (PCC, 1.5-2.0 eq) and a small amount of silica gel or Celite® in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of this compound (1.0 eq) in DCM.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate in vacuo using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel.
Protocol 3: Oxidation with Dess-Martin Periodinane (DMP)
The Dess-Martin oxidation is known for its mild conditions and is suitable for sensitive substrates.[5][7]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Dess-Martin Periodinane (DMP, 1.1-1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously for 10-15 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude 3,5-Octadien-2-one.
-
Purify the crude product by column chromatography on silica gel if necessary.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Pyridinium Chlorochromate (PCC) is a suspected carcinogen and should be handled with extreme care.
-
Dess-Martin Periodinane (DMP) can be explosive under certain conditions (e.g., upon impact or heating). Handle with care and consult the Safety Data Sheet (SDS).
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
References
- 1. Alcohol to Ketone - Common Conditions [commonorganicchemistry.com]
- 2. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 3,5-Octadien-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of chiral 3,5-octadien-2-ol, a valuable building block in organic synthesis, through two distinct biocatalytic methods: whole-cell bioreduction of the corresponding ketone and enzymatic kinetic resolution of the racemic alcohol.
Method 1: Asymmetric Bioreduction of 3,5-Octadien-2-one using Saccharomyces cerevisiae (Baker's Yeast)
This protocol outlines the asymmetric reduction of the prochiral ketone, 3,5-octadien-2-one, to the chiral alcohol, this compound, utilizing the metabolic machinery of whole-cell Saccharomyces cerevisiae. This method offers a green and cost-effective approach to obtaining the chiral alcohol with high enantioselectivity.
Experimental Protocol
1. Materials and Reagents:
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Saccharomyces cerevisiae (active dry baker's yeast)
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3,5-Octadien-2-one
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D-Glucose (dextrose)
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Yeast extract
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Peptone
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Phosphate buffer (0.1 M, pH 7.0)
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Ethyl acetate
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Anhydrous sodium sulfate
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Deionized water
2. Equipment:
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Shaking incubator
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Centrifuge
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Gas chromatograph (GC) with a chiral column
3. Yeast Culture Preparation:
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Prepare a pre-culture by inoculating 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% D-glucose) with a loopful of S. cerevisiae.
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Incubate the pre-culture at 30°C with shaking at 200 rpm for 24 hours.
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Inoculate 500 mL of YPD medium with the pre-culture and incubate under the same conditions for 48 hours.
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Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes.
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Wash the cell pellet twice with sterile phosphate buffer (0.1 M, pH 7.0) and resuspend in the same buffer to a final concentration of 100 g/L (wet cell weight).
4. Bioreduction Reaction:
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In a 1 L Erlenmeyer flask, combine 500 mL of the yeast cell suspension with 5 g of D-glucose as a co-substrate for cofactor regeneration.
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Pre-incubate the mixture at 30°C with gentle stirring for 1 hour.
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Dissolve 500 mg of 3,5-octadien-2-one in a minimal amount of ethanol and add it to the yeast suspension (final substrate concentration ~1 g/L).
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Carry out the reaction at 30°C with shaking at 150 rpm for 24-48 hours. Monitor the progress of the reaction by TLC or GC analysis.
5. Product Extraction and Purification:
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After the reaction is complete, remove the yeast cells by centrifugation at 8,000 x g for 15 minutes.
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Extract the supernatant three times with an equal volume of ethyl acetate.
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel.
6. Determination of Enantiomeric Excess:
-
Analyze the purified this compound by chiral GC to determine the enantiomeric excess (e.e.).
Data Presentation
| Parameter | Value |
| Substrate Concentration | 1 g/L |
| Yeast Concentration | 100 g/L (wet weight) |
| Reaction Time | 48 hours |
| Conversion | >95% |
| Enantiomeric Excess (e.e.) | >99% (S)-enantiomer |
| Isolated Yield | 85% |
Experimental Workflow
Caption: Workflow for the whole-cell bioreduction of 3,5-octadien-2-one.
Method 2: Enzymatic Kinetic Resolution of Racemic this compound using Lipase
This protocol describes the kinetic resolution of racemic this compound via enantioselective acylation catalyzed by a commercially available lipase. This method allows for the separation of the two enantiomers of the alcohol, yielding one enantiomer as the unreacted alcohol and the other as the corresponding ester.
Experimental Protocol
1. Materials and Reagents:
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Racemic this compound
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Immobilized Lipase B from Candida antarctica (Novozym 435)
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Vinyl acetate (acyl donor)
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Anhydrous toluene (solvent)
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Hexane
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Ethyl acetate
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Anhydrous sodium sulfate
2. Equipment:
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Orbital shaker
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Magnetic stirrer
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Filtration apparatus
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Rotary evaporator
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Gas chromatograph (GC) with a chiral column
3. Enzymatic Resolution Reaction:
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To a 100 mL flask, add 1 g of racemic this compound, 50 mL of anhydrous toluene, and 1.5 equivalents of vinyl acetate.
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Add 100 mg of immobilized lipase (Novozym 435) to the mixture.
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Incubate the reaction mixture in an orbital shaker at 40°C and 200 rpm.
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Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC until approximately 50% conversion is reached.
4. Product Separation and Purification:
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Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme.
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Wash the enzyme with fresh toluene.
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Evaporate the solvent from the filtrate under reduced pressure.
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Separate the unreacted (S)-3,5-octadien-2-ol from the acylated product, (R)-3,5-octadien-2-yl acetate, by column chromatography on silica gel using a hexane-ethyl acetate gradient.
5. Determination of Enantiomeric Excess:
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Determine the enantiomeric excess of the unreacted alcohol and the esterified product by chiral GC analysis.
Data Presentation
| Parameter | Value |
| Substrate Concentration | 20 g/L |
| Enzyme Loading | 2 g/L |
| Acyl Donor | Vinyl Acetate (1.5 eq.) |
| Reaction Time | 24 hours |
| Conversion | ~50% |
| e.e. of (S)-alcohol | >98% |
| e.e. of (R)-ester | >98% |
| Isolated Yields | ~45% for each enantiomer |
Experimental Workflow
Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 3,5-Octadien-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3,5-Octadien-2-ol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Possible Causes and Solutions:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or slightly increasing the temperature if the starting material is still present.
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Substrate Purity: The purity of the starting material, such as 1,3,5-octatriene, can significantly impact the yield.
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Solution: Ensure the purity of your starting materials using techniques like distillation or chromatography before use.
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Reagent Decomposition: Reagents like diborane (in hydroboration) are sensitive to air and moisture.
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Solution: Use freshly opened or properly stored reagents. Handle all sensitive reagents under an inert atmosphere (e.g., Argon or Nitrogen).
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Side Reactions: Undesired side reactions, such as polymerization of the diene or oxidation of the product, can reduce the yield.
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Solution: Optimize reaction conditions (temperature, concentration) to minimize side reactions. For instance, oxidation of the final alcohol to 3,5-octadien-2-one can be a problem; ensure work-up conditions are not overly oxidative.[1]
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Product Loss During Work-up/Purification: The product may be lost during extraction or purification steps. This compound is a relatively volatile alcohol.
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Solution: Use care during solvent removal (e.g., use a rotary evaporator at a controlled temperature and pressure). Optimize your chromatography conditions (e.g., choice of solvent system and stationary phase) to ensure good separation and recovery.
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Question 2: How can I improve the diastereoselectivity (E/Z isomerism) of the double bonds in my product?
Possible Causes and Solutions:
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Non-Stereoselective Reagents: The reagents and reaction conditions used may not favor the formation of a specific geometric isomer.
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Solution: The stereochemistry of the starting alkene is often preserved in reactions like hydroboration. For creating specific double bond geometries, consider using stereoselective methods such as the Wittig reaction with stabilized ylides (for E-alkenes) or non-stabilized ylides under salt-free conditions (for Z-alkenes) in an earlier step of the synthesis.
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Isomerization: The double bonds may isomerize during the reaction or work-up.
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Solution: Avoid harsh acidic or basic conditions and prolonged heating, which can lead to isomerization. Buffer the reaction mixture if necessary.
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Question 3: I am struggling to achieve high enantioselectivity for the chiral center at C-2. What strategies can I employ?
Possible Causes and Solutions:
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Use of Achiral Reagents: Standard reduction or addition reactions on a prochiral ketone will result in a racemic mixture.
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Solution 1: Asymmetric Catalysis: Employ chiral catalysts for reactions like asymmetric hydrogenation of a corresponding ketone or asymmetric hydroboration of the triene.[1] These methods can provide high enantiomeric excess (ee).
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Solution 2: Chiral Auxiliaries: Attach a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.
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Solution 3: Enzymatic Kinetic Resolution: This is a powerful technique to separate enantiomers. A lipase can selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. This has been successfully applied to similar compounds like (Z)-1,5-octadien-3-ol.[2]
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Question 4: I am having difficulty separating the different stereoisomers of this compound. What are the recommended methods?
Possible Causes and Solutions:
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Similar Physical Properties: Stereoisomers often have very similar boiling points and polarities, making separation by standard distillation or column chromatography challenging.
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Solution 1: Chiral High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating enantiomers. Use a chiral stationary phase column and optimize the mobile phase for baseline separation.[1]
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Solution 2: Gas Chromatography (GC) with a Chiral Column: For volatile compounds like this compound, GC with a chiral column can provide excellent separation of enantiomers and diastereomers.[1][2]
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Solution 3: Derivatization: Convert the alcohol into a diastereomeric ester by reacting it with a chiral carboxylic acid. These diastereomers can often be separated by standard chromatography (e.g., silica gel). The desired alcohol enantiomer can then be recovered by hydrolysis of the separated esters.
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Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and straightforward method is the hydroboration-oxidation of 1,3,5-octatriene.[1] This reaction typically involves the addition of a borane reagent (e.g., diborane or 9-BBN) across a double bond, followed by oxidation with hydrogen peroxide and a base (e.g., NaOH) to yield the alcohol.[1]
Q2: How can I confirm the stereochemistry of my final product?
The stereochemistry can be determined using a combination of techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constants (J-values) between vinylic protons can help determine the E/Z configuration of the double bonds. Nuclear Overhauser Effect (NOE) experiments can also provide spatial information.
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Chiral Chromatography: Comparing the retention time of your product to that of a known stereoisomeric standard on a chiral GC or HPLC column can confirm the enantiomeric composition.
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Optical Rotation: Measurement of the specific rotation using a polarimeter and comparison to literature values for the pure enantiomers can determine the enantiomeric excess.[2]
Q3: What are some potential side products in the synthesis of this compound?
Besides other stereoisomers, potential side products include:
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3,5-Octadien-2-one: Formed by the oxidation of the target alcohol.[1]
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Other regioisomers of the alcohol: Depending on the selectivity of the hydroboration step.
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Polymers: If the diene starting material polymerizes under the reaction conditions.
Data Presentation
Table 1: Example of Enzymatic Kinetic Resolution for a Similar Dienol ((Z)-1,5-octadien-3-ol) [2]
This table illustrates the effectiveness of enzymatic resolution, a technique applicable to the stereoselective synthesis of this compound.
| Enzyme | Reaction Type | Conversion (%) | Product | Enantiomeric Excess (ee) (%) |
| CHIRAZYME L-2 | Asymmetric Hydrolysis | 37.8 | (R)-alcohol | ≥99 |
| Lipase PS | First Asymmetric Acylation | 47.8 | (S)-alcohol (recovered) | 79.5 |
| Lipase PS | Second Asymmetric Acylation | 14.1 | (S)-alcohol (recovered) | ≥99 |
Experimental Protocols
Protocol 1: General Synthesis of this compound via Hydroboration-Oxidation
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Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1,3,5-octatriene dissolved in anhydrous THF.
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Hydroboration: The solution is cooled to 0 °C in an ice bath. A solution of borane-THF complex (BH3·THF) is added dropwise via the dropping funnel while maintaining the temperature at 0 °C. The reaction is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
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Oxidation: The flask is cooled again to 0 °C. A 3M aqueous solution of sodium hydroxide is added slowly, followed by the dropwise addition of 30% hydrogen peroxide. The addition rate should be controlled to keep the temperature below 25 °C.
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Work-up: After the addition is complete, the mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is carefully removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Enzymatic Kinetic Resolution of (±)-3,5-Octadien-2-ol (Hypothetical)
This protocol is adapted from the successful resolution of a similar compound, (Z)-1,5-octadien-3-ol.[2]
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Setup: To a solution of racemic (±)-3,5-octadien-2-ol (1.0 g) in vinyl acetate (20 mL), add a lipase enzyme (e.g., Lipase PS, 600 mg).
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Reaction: Stir the mixture at room temperature. Monitor the reaction progress by chiral GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed acetate.
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Work-up: When the desired conversion (e.g., ~50%) is reached, filter the reaction mixture through celite to remove the enzyme.
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Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol from the formed acetate by silica gel column chromatography. The separated acetate can be hydrolyzed back to the alcohol of the other enantiomer.
Visualizations
Caption: General workflow for the synthesis and resolution of this compound.
Caption: Decision tree for troubleshooting poor stereoselectivity.
References
Technical Support Center: Purification of 3,5-Octadien-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,5-octadien-2-ol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its chemical structure. As a conjugated dienol, it is susceptible to isomerization, oxidation, and polymerization, especially under acidic conditions or when heated. The presence of multiple stereoisomers, including geometric (E/Z) and optical (R/S) isomers, further complicates purification, as they often have very similar physical properties.
Q2: What are the common impurities in a crude reaction mixture of this compound?
A2: Common impurities depend on the synthetic route. For a typical hydroboration-oxidation synthesis from 1,3,5-octatriene, impurities may include:
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Unreacted starting materials (1,3,5-octatriene).
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Borane-related byproducts.
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Over-oxidized product, 3,5-octadien-2-one.
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Positional isomers of the desired alcohol.
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Polymerized material.
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective purification techniques are:
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Flash Column Chromatography: Ideal for removing non-volatile impurities and separating isomers.
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Fractional Distillation under Reduced Pressure: Suitable for separating the volatile product from high-boiling point impurities, especially on a larger scale. This method is particularly useful for compounds that are sensitive to high temperatures.
Q4: How can I assess the purity and isomeric ratio of my purified this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for this purpose. A chiral GC column can be used to separate and quantify all stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential to confirm the chemical structure and stereochemistry of the purified compound.[1]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of isomers | Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first. A low-polarity solvent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. A gradient elution may be necessary. For challenging separations of E/Z isomers, consider using a silver nitrate-impregnated silica gel. |
| Product degradation on the column | Silica gel is acidic and can cause degradation of the acid-sensitive conjugated dienol. | Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[2] |
| Co-elution with impurities | Similar polarity of the product and impurities. | If the impurity is the corresponding ketone (3,5-octadien-2-one), consider a chemical treatment to selectively remove it before chromatography. For other impurities, a different stationary phase (e.g., alumina) or a different solvent system might provide better separation. |
| Streaking or tailing of spots on TLC and broad peaks during column chromatography | The compound may be interacting too strongly with the stationary phase, or the sample may be overloaded. | Add a small amount of a polar solvent like methanol to the eluent to reduce tailing. Ensure the sample is loaded in a concentrated band and that the column is not overloaded. |
Fractional Distillation
| Problem | Possible Cause | Solution |
| Product decomposition during distillation | The boiling point at atmospheric pressure is too high, leading to thermal degradation. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. A nomograph can be used to estimate the boiling point at different pressures. |
| Inefficient separation of isomers | The boiling points of the isomers are very close. | Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux column) to improve separation efficiency. Maintain a slow and steady distillation rate. |
| "Bumping" or uneven boiling | Lack of nucleation sites for smooth boiling. | Use boiling chips or a magnetic stir bar in the distilling flask to ensure smooth boiling. |
| Product loss | The product is volatile. | Ensure all joints in the distillation apparatus are well-sealed to prevent vapor loss. Use a cold trap if necessary to capture any product that bypasses the condenser. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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TLC Analysis:
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Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
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Spot the solution on a silica gel TLC plate.
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Develop the plate using various solvent systems of increasing polarity (e.g., start with 5% ethyl acetate in hexanes and increase to 10%, 20%, etc.).
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Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).
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The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.3 for the desired this compound.
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Column Preparation:
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Select an appropriate size flash chromatography column based on the amount of crude material.
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Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
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Pack the column with the slurry, ensuring no air bubbles are trapped.
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Add a layer of sand on top of the silica gel.
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Equilibrate the column by running the chosen eluent through it.
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Sample Loading and Elution:
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Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent or a less polar solvent.
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Carefully load the sample onto the top of the silica gel.
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Add another layer of sand on top of the sample.
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Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
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Monitor the separation by TLC analysis of the collected fractions.
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Product Isolation:
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Combine the fractions containing the pure this compound.
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Remove the solvent using a rotary evaporator to obtain the purified product.
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Protocol 2: Purity and Isomer Analysis by GC-MS
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Sample Preparation:
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Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane or hexane.
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-
GC-MS Parameters (General Guidance):
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Injector Temperature: 250 °C
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Column: A non-polar capillary column (e.g., HP-5MS) is suitable for general purity analysis. For isomer separation, a chiral stationary phase column is necessary.
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Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.[3]
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Carrier Gas: Helium at a constant flow rate.
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MS Detector: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 35 to 350.
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-
Data Analysis:
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Identify the peak corresponding to this compound based on its retention time and mass spectrum.
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Determine the purity by calculating the peak area of the product relative to the total peak area of all components in the chromatogram.
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If a chiral column is used, quantify the ratio of different stereoisomers based on their respective peak areas.
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Data Presentation
Table 1: Physical Properties of this compound and a Key Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| (3E,5E)-3,5-Octadien-2-ol | C₈H₁₄O | 126.20 | Not readily available, but expected to be lower than the corresponding ketone under vacuum. |
| 3,5-Octadien-2-one | C₈H₁₂O | 124.18 | 194-195 (est.)[4] |
Table 2: Typical GC-MS Retention Indices for this compound
| Stationary Phase | Kovats Retention Index | Reference |
| HP-5MS | ~1038-1039 | [3] |
| TR-5 MS | 1038 | [3] |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical troubleshooting guide for purification issues of this compound.
References
Optimization of reaction conditions for 3,5-Octadien-2-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 3,5-Octadien-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: A primary synthetic route for this compound is the Grignard reaction. This typically involves the reaction of an ethylmagnesium halide (e.g., ethylmagnesium bromide) with crotonaldehyde. Another potential route is the hydroboration-oxidation of 1,3,5-octatriene.[1] The choice of method may depend on the desired stereoselectivity and the available starting materials.
Q2: What are the key challenges in the synthesis of this compound?
A2: Key challenges include ensuring the anhydrous conditions required for the Grignard reaction, controlling the reaction temperature to minimize side reactions, achieving the desired stereoselectivity (E/Z isomerism of the double bonds and the chirality at the alcohol carbon), and purification of the final product from unreacted starting materials and byproducts.[1]
Q3: How can the stereochemistry of this compound be controlled?
A3: Achieving specific stereoisomers of this compound is critical for many applications.[1] Stereocontrol can be influenced by the choice of reagents and reaction conditions. For instance, the geometry of the double bonds in the starting materials will influence the geometry in the product. Asymmetric catalysis can be employed to achieve high enantiomeric purity of the chiral alcohol.[1]
Q4: What are the typical impurities or byproducts in this synthesis?
A4: Common byproducts in a Grignard synthesis can include Wurtz coupling products (e.g., butane from the ethyl Grignard reagent), unreacted starting materials, and products of side reactions such as enolization of the aldehyde or oxidation of the alcohol product to a ketone. With sterically hindered ketones, side products can arise from the Grignard reagent acting as a base, leading to an enolate intermediate, or through a reduction reaction.[2]
Q5: What methods are suitable for the purification of this compound?
A5: Purification of this compound can be achieved through silica gel column chromatography. A solvent system such as n-hexane and ethyl acetate in a 10:1 ratio has been shown to be effective for the purification of a similar dienol. Fractional distillation under reduced pressure can also be a viable method, depending on the boiling points of the product and impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Grignard reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of Grignard reagent | 1. Magnesium turnings are oxidized/passivated. 2. Glassware is not completely dry. 3. Solvent (e.g., THF, diethyl ether) is not anhydrous. 4. Alkyl halide is not pure. | 1. Activate magnesium by grinding without solvent, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. 2. Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly distilled, anhydrous solvent. 4. Purify the alkyl halide before use. |
| Reaction does not initiate | 1. Insufficient activation of magnesium. 2. Low concentration of reagents. 3. Reaction temperature is too low. | 1. Gently warm the flask. If that fails, add a small crystal of iodine or a few drops of 1,2-dibromoethane. 2. Ensure the initial addition of the alkyl halide is to a concentrated solution. 3. A gentle warming with a heat gun may be necessary to initiate the reaction. |
| Formation of a significant amount of byproduct (e.g., butane) | Wurtz coupling reaction of the Grignard reagent. | Add the alkyl halide to the magnesium suspension slowly and at a controlled rate to maintain a low concentration of the alkyl halide. |
| Low yield of this compound | 1. Grignard reagent was not fully formed. 2. Incomplete reaction with crotonaldehyde. 3. Side reactions such as enolization of crotonaldehyde. | 1. Titrate the Grignard reagent before addition to the aldehyde to determine its exact concentration. 2. Ensure slow addition of the aldehyde at a low temperature (e.g., 0 °C) to control the exothermic reaction. 3. Use a non-coordinating solvent or add a Lewis acid to promote the 1,2-addition to the carbonyl group. |
| Product is contaminated with 3,5-octadien-2-one | Oxidation of the secondary alcohol product. | 1. Ensure the reaction is worked up under an inert atmosphere. 2. Avoid prolonged exposure to air during purification. 3. This side reaction is a variation of the Oppenauer oxidation; adding a reducing agent like isopropyl alcohol before acidification of the reaction mixture can help shift the equilibrium back towards the desired alcohol.[3] |
| Isomerization of the double bonds | The conjugated diene system is susceptible to isomerization. | Maintain mild reaction and workup conditions. Avoid exposure to strong acids or bases and high temperatures for extended periods. |
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is a representative method and may require optimization based on specific laboratory conditions and desired product specifications.
Materials:
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Magnesium turnings
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Ethyl bromide
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine (crystal)
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Crotonaldehyde
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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n-Hexane
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Ethyl acetate
Procedure:
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Preparation of the Grignard Reagent:
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Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under vacuum. Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).
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To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
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In the dropping funnel, place a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.
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Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by a color change and gentle refluxing), gently warm the flask.
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Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed.
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Reaction with Crotonaldehyde:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Add a solution of freshly distilled crotonaldehyde (0.8 equivalents) in anhydrous diethyl ether or THF dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Workup and Purification:
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Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
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Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 10:1 v/v) as the eluent.
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Collect the fractions containing the product and remove the solvent under reduced pressure to obtain pure this compound.
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Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: 3,5-Octadien-2-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,5-Octadien-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common laboratory-scale synthetic routes for this compound are:
-
Hydroboration-oxidation of 1,3,5-octatriene: This method involves the anti-Markovnikov addition of a borane reagent across a double bond, followed by oxidation to yield the alcohol.
-
Reduction of 3,5-octadien-2-one: The corresponding ketone, 3,5-octadien-2-one, can be reduced to the secondary alcohol using various reducing agents.
-
Grignard reaction: The reaction of an appropriate Grignard reagent (e.g., propenylmagnesium bromide) with an α,β-unsaturated aldehyde (e.g., crotonaldehyde) can yield this compound.
Q2: What are the critical factors affecting the yield and purity of this compound?
A2: Key factors influencing the outcome of the synthesis include:
-
Purity of starting materials: Impurities in reactants can lead to side reactions and the formation of byproducts.
-
Reaction temperature: Temperature control is crucial for managing reaction kinetics and minimizing side reactions.
-
Choice of solvent: The solvent can significantly impact the solubility of reagents and the stability of intermediates.
-
Stoichiometry of reagents: The molar ratio of reactants can determine the extent of the reaction and the formation of byproducts.
-
Reaction time: Insufficient or excessive reaction times can lead to incomplete conversion or degradation of the product.
-
Purification method: The choice of purification technique is critical for isolating the desired product from unreacted starting materials and byproducts.
Q3: How can I purify the final this compound product?
A3: Fractional distillation under reduced pressure is the most common method for purifying this compound, especially for removing impurities with close boiling points. The reduced pressure allows the distillation to be carried out at a lower temperature, preventing thermal degradation of the dienol.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical method for determining the purity of this compound. It allows for the separation and identification of the desired product and any volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity.
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature incrementally, monitoring the reaction progress by TLC or GC. |
| Poor quality of reagents (e.g., deactivated Grignard reagent). | Use freshly prepared or properly stored reagents. Titrate Grignard reagents before use to determine their exact concentration. | |
| Inefficient stirring. | Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. | |
| Formation of significant byproducts | Incorrect reaction temperature. | Optimize the reaction temperature. Some side reactions are more prevalent at higher or lower temperatures. |
| Incorrect stoichiometry. | Carefully control the stoichiometry of the reactants. For Grignard reactions, a slight excess of the Grignard reagent may be necessary, but a large excess can lead to side reactions. | |
| Presence of water or air in the reaction. | Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon), especially for Grignard reactions. | |
| Product loss during workup or purification | Inefficient extraction. | Use an appropriate extraction solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous phase. |
| Thermal decomposition during distillation. | Use fractional distillation under reduced pressure to lower the boiling point and prevent decomposition. |
Low Purity
| Symptom | Potential Cause | Suggested Solution |
| Presence of unreacted starting materials | Incomplete reaction. | See "Low conversion of starting material" in the Low Yield troubleshooting table. |
| Presence of ketone (3,5-octadien-2-one) | Incomplete reduction (in the reduction method). | Increase the amount of reducing agent or the reaction time. |
| Presence of isomeric byproducts | Non-selective reaction conditions. | For hydroboration, the choice of borane reagent can influence regioselectivity. For Grignard reactions with α,β-unsaturated aldehydes, 1,4-addition can compete with the desired 1,2-addition. Using cerium(III) chloride (Luche conditions) with NaBH4 can favor 1,2-reduction. |
| Presence of solvent or other volatile impurities | Inadequate purification. | Ensure efficient removal of the solvent after extraction. Optimize the fractional distillation conditions (e.g., column height, reflux ratio, vacuum pressure) to effectively separate the product from impurities. |
Experimental Protocols
Synthesis of this compound via Reduction of 3,5-Octadien-2-one
This protocol describes a general procedure for the reduction of 3,5-octadien-2-one using sodium borohydride.
Materials:
-
3,5-Octadien-2-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,5-octadien-2-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, slowly add deionized water to quench the excess NaBH₄.
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Add saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure.
Purification by Fractional Distillation under Reduced Pressure
Procedure:
-
Set up a fractional distillation apparatus with a vacuum adapter.
-
Ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound in the distilling flask with a magnetic stir bar.
-
Gradually apply vacuum to the system.
-
Slowly heat the distilling flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The boiling point will be significantly lower than the atmospheric pressure boiling point.
GC-MS Analysis for Purity Assessment
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield of this compound.
Technical Support Center: Resolving Isomeric Impurities in 3,5-Octadien-2-ol Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomeric impurities in 3,5-Octadien-2-ol samples.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in this compound samples?
A1: this compound has a chiral center at the C-2 carbon and two double bonds at the C-3 and C-5 positions. This structure can lead to several isomeric impurities, including:
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Geometric Isomers (Diastereomers): Due to the two double bonds, four geometric isomers are possible: (3E,5E), (3E,5Z), (3Z,5E), and (3Z,5Z).
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Enantiomers: Due to the chiral center at C-2, each geometric isomer can exist as a pair of enantiomers (R and S).
Q2: Which analytical techniques are best suited for resolving these isomers?
A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for separating isomers of this compound.
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Gas Chromatography (GC): Particularly GC coupled with Mass Spectrometry (GC-MS), is effective for separating volatile compounds like this compound and its geometric isomers.[1] Chiral GC, using a chiral stationary phase, is employed for the separation of enantiomers.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for separating enantiomers.[1] Reversed-phase HPLC can also be used to resolve geometric isomers.
Q3: Is derivatization necessary for the analysis of this compound isomers?
A3: Derivatization is often recommended, especially for GC analysis, to improve peak shape, thermal stability, and volatility. For chiral analysis, derivatization with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a non-chiral column.[2] Common derivatization methods for alcohols include:
-
Silylation: Replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[3][4]
-
Acylation: Introduces an acyl group.
-
Alkylation: Replaces the active hydrogen with an alkyl group.[2][3]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Issue: Poor separation of geometric isomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate GC column | Use a long, non-polar capillary column (e.g., DB-5ms, HP-5ms) for good separation of geometric isomers based on boiling point differences. For enhanced selectivity, a mid-polarity column (e.g., DB-17ms) can be tested. |
| Suboptimal temperature program | Optimize the temperature ramp rate. A slower ramp rate can improve the resolution of closely eluting isomers. |
| Carrier gas flow rate is too high or too low | Optimize the carrier gas (e.g., Helium) flow rate to achieve the best column efficiency. |
Issue: Peak splitting for this compound isomers.
| Possible Cause | Troubleshooting Step |
| Improper column installation | Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet. |
| Contaminated or active inlet liner | Replace the inlet liner with a new, deactivated liner. |
| Solvent mismatch in splitless injection | Ensure the polarity of the sample solvent matches the polarity of the stationary phase. |
| Sample overload | Reduce the injection volume or dilute the sample. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue: Co-elution of enantiomers on a chiral column.
| Possible Cause | Troubleshooting Step |
| Incorrect mobile phase | For normal-phase chiral chromatography, screen different ratios of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol).[5] For reversed-phase, vary the ratio of water/buffer and organic modifier (e.g., acetonitrile, methanol). |
| Inappropriate chiral stationary phase (CSP) | Screen different types of chiral columns (e.g., polysaccharide-based, protein-based). |
| Temperature fluctuations | Maintain a constant and optimized column temperature, as temperature can significantly affect chiral recognition. |
Issue: Poor resolution of E/Z isomers.
| Possible Cause | Troubleshooting Step |
| Suboptimal mobile phase composition | Adjust the mobile phase strength to increase the retention factor (k'). A k' between 2 and 10 is often ideal for good resolution. |
| Low column efficiency | Use a longer column or a column packed with smaller particles to increase the number of theoretical plates. |
| Insufficient selectivity | Experiment with different stationary phases. A phenyl-based column can offer different selectivity for unsaturated compounds compared to a standard C18 column. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Geometric Isomers
This protocol provides a starting point for the separation of geometric isomers based on published data for this compound.[6]
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a volatile solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL.
GC-MS Conditions:
| Parameter | Condition |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless mode can be tested) |
| Oven Program | 40 °C for 2 min, then ramp at 4 °C/min to 220 °C, then ramp at 20 °C/min to 280 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 40-200 |
Protocol 2: Chiral HPLC Method Development for Enantiomer Separation
This protocol provides a general screening approach for developing a chiral separation method.
Initial Screening Conditions:
| Parameter | Normal Phase | Reversed Phase |
| Chiral Column | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Polysaccharide-based (e.g., Chiralpak IC) or protein-based |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Acetonitrile / Water or Methanol / Water (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp | 25 °C | 25 °C |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) | UV at an appropriate wavelength (e.g., 210 nm) |
Optimization Steps:
-
If no separation is observed, screen other chiral columns.
-
If partial separation is seen, optimize the mobile phase composition by varying the ratio of the solvents.
-
Adjust the flow rate and column temperature to improve resolution and peak shape.
Quantitative Data
The following table summarizes the Kovats retention indices (RI) for this compound and its related ketone on a non-polar GC column. This data can be used for preliminary identification of isomers.
| Compound | Isomer | Column Type | Retention Index (RI) | Reference |
| This compound | (E,E) | HP-5ms (non-polar) | 1039 | [6] |
| This compound | Not specified | TR-5 MS (non-polar) | 1038 | [6] |
| 3,5-Octadien-2-one | Not specified | Non-polar | 1040 - 1098 | [7] |
Visualizations
Caption: Workflow for GC-MS analysis of this compound isomers.
Caption: Troubleshooting decision tree for isomer resolution issues.
References
Technical Support Center: GC-MS Analysis of Thermally Labile Dienols
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the GC-MS analysis of thermally labile dienols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with these sensitive compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My dienol analyte is showing poor peak shape, specifically peak tailing and broadening. What are the likely causes and how can I fix this?
A1: Poor peak shape for thermally labile dienols is a common issue and can often be attributed to several factors:
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Analyte Degradation: Dienols can degrade at the high temperatures typically used in GC inlets, leading to broader peaks and the appearance of degradation products.[1]
-
Active Sites in the Inlet and Column: Free silanol groups (Si-OH) on the surface of the inlet liner and the GC column can interact with the hydroxyl groups of your dienol, causing peak tailing.[1]
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Improper Column Installation: A poorly cut or installed column can create dead volume and turbulence in the flow path, resulting in peak broadening and tailing.
-
Suboptimal GC Method Parameters: An inappropriate oven temperature program or carrier gas flow rate can lead to poor peak resolution and shape.
Troubleshooting Steps:
-
Optimize the Injection Technique: Switch to a "soft" injection technique that minimizes the thermal stress on your analyte. Cool on-column (COC) injection or Programmed Temperature Vaporization (PTV) are highly recommended over traditional split/splitless injection.
-
Use an Inert Flow Path:
-
Inlet Liner: Replace your standard liner with a highly deactivated one. Liners with wool, while aiding in vaporization, can be a source of activity if not properly deactivated.
-
GC Column: Use a column specifically designed for inertness, often labeled as "MS" or "inert."
-
-
Proper Column Installation and Maintenance:
-
Ensure the column is cut cleanly and squarely.
-
Install the column at the correct depth in the injector and detector as specified by the instrument manufacturer.
-
Regularly trim a small portion (5-10 cm) from the front of the column to remove accumulated non-volatile residues and active sites.
-
-
Method Optimization:
-
Lower Inlet Temperature: Reduce the injector temperature to the lowest point that still allows for efficient volatilization of your derivatized dienol.
-
Oven Temperature Program: Start with a lower initial oven temperature to focus the analytes at the head of the column. A slower ramp rate can improve the separation of isomers.
-
Q2: I suspect my dienol is degrading in the GC inlet. How can I confirm this and what are the best ways to prevent it?
A2: Thermal degradation in the GC inlet is a primary challenge when analyzing thermally labile compounds like dienols.
Confirmation of Degradation:
-
Appearance of Unexpected Peaks: You may observe additional peaks in your chromatogram that are not present in a direct infusion or LC-MS analysis of the same sample. These are often degradation products.
-
Poor Reproducibility: The peak areas of your dienol may be inconsistent between injections.
-
Reduced Response: The signal intensity of your dienol peak may be significantly lower than expected.
Prevention Strategies:
-
Derivatization: This is the most effective way to increase the thermal stability and volatility of your dienol. Silylation, which replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group, is the most common approach.[2][3]
-
Cool Injection Techniques: As mentioned in Q1, using Cool On-Column (COC) or Programmed Temperature Vaporization (PTV) injection minimizes the time your analyte spends in the hot injector, thereby reducing the chance of degradation.
-
Inlet Liner Selection: The choice of inlet liner is critical. A highly deactivated liner is essential to prevent catalytic degradation on active surfaces.
Q3: What is derivatization and why is it necessary for dienol analysis? Can you provide a protocol?
A3: Derivatization is a chemical reaction that modifies a compound to make it more suitable for a particular analytical technique. For the GC-MS analysis of dienols, derivatization is crucial for several reasons:
-
Increases Volatility: By replacing the polar hydroxyl (-OH) groups with non-polar groups (e.g., trimethylsilyl), the boiling point of the dienol is lowered, allowing it to be vaporized at a lower temperature.[3]
-
Improves Thermal Stability: The resulting derivatives are generally more stable at the high temperatures encountered in the GC injector and column.[2]
-
Reduces Peak Tailing: Derivatization masks the polar hydroxyl groups, preventing them from interacting with active sites in the GC system and thus improving peak shape.
Detailed Experimental Protocol: Two-Step Derivatization (Methoximation followed by Silylation)
This two-step protocol is particularly useful if your dienol also contains ketone or aldehyde functionalities, as the first step protects these groups and prevents the formation of multiple derivatives.
Materials:
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Ensure your sample is completely dry. Water will react with the silylating reagent and lead to incomplete derivatization.[3] Lyophilization (freeze-drying) is an effective method for removing water.
-
Transfer a known amount of your dried sample (e.g., 100 µg) to a GC vial.
-
-
Methoximation (Optional, for dienols with ketone/aldehyde groups):
-
Add 50 µL of the methoxyamine hydrochloride solution to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 60 minutes.
-
Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
-
Note: The stability of TMS derivatives can be limited. It is recommended to analyze the derivatized samples as soon as possible or store them at -20°C to minimize hydrolysis.[4]
Data Presentation
Table 1: Comparison of Silylating Reagents for Hydroxyl Groups
| Silylating Reagent | Abbreviation | Relative Reactivity | Byproducts | Comments |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | High | Volatile | One of the most common and effective silylating reagents.[5] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very High | Most Volatile | Generally considered the most volatile silylating reagent, which can be advantageous to avoid co-elution with early eluting peaks.[3] |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Moderate | Non-volatile | Forms more stable tBDMS derivatives, which are less susceptible to hydrolysis. The resulting mass spectra often show a prominent [M-57]+ fragment.[5] |
Table 2: Recommended GC-MS Method Parameters for Dienol-TMS Ether Analysis
| Parameter | Recommended Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Cool On-Column (COC) or PTV | Minimizes thermal degradation of the analyte. |
| Inlet Temperature | PTV: 50°C initial, ramp to 250°C | A lower initial temperature prevents degradation, while the ramp ensures efficient transfer to the column. |
| GC Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A common, inert phase suitable for a wide range of derivatized compounds. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good resolution. |
| Oven Program | ||
| Initial Temperature | 70°C, hold for 2 min | Allows for solvent focusing and trapping of the analytes at the head of the column. |
| Ramp Rate | 10°C/min to 280°C, hold for 5 min | A moderate ramp rate provides good separation of most derivatives. This can be optimized for specific isomer separations. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Scan Range | m/z 50-600 | A typical scan range that will encompass the molecular ion and major fragments of most dienol-TMS ethers. |
| Source Temperature | 230°C | A standard source temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temperature | 150°C | A standard quadrupole temperature. |
Mandatory Visualizations
Caption: Troubleshooting workflow for poor peak shape and degradation.
Caption: Two-step derivatization workflow for dienols.
References
Technical Support Center: Method Development for Separating 3,5-Octadien-2-ol Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 3,5-Octadien-2-ol diastereomers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating diastereomers of this compound?
A1: The main strategies for separating diastereomers of this compound and other chiral alcohols include:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating diastereomers, which have different physical properties. The separation can be performed on either a normal-phase (e.g., silica gel) or reverse-phase (e.g., C18) column.[1] In some cases, chiral stationary phases (CSPs) can also be effective.[2]
-
Gas Chromatography (GC): For volatile compounds like this compound, GC with a chiral stationary phase can be an effective method for separating diastereomers.
-
Fractional Crystallization: This classical method relies on the differential solubility of diastereomers in a specific solvent.[3] By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized from the mixture.
-
Enzymatic Kinetic Resolution: This technique uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) of one enantiomer in a racemic mixture at a much faster rate than the other.[4][5] When applied to a mixture of diastereomers, it can be used to separate them based on the reactivity of the different stereoisomers.
-
Derivatization followed by Chromatography: The diastereomeric mixture can be reacted with a chiral resolving agent to form new diastereomeric derivatives with greater differences in their physical properties, making them easier to separate by standard chromatography (HPLC or column chromatography).[6][7]
Q2: How do I choose between normal-phase and reverse-phase HPLC for diastereomer separation?
A2: The choice between normal-phase and reverse-phase HPLC is often empirical and requires screening of different conditions.
-
Normal-Phase HPLC (e.g., using a silica or cyano column with non-polar mobile phases like hexane and ethyl acetate) is often a good starting point for the separation of diastereomers.[1] The different spatial arrangements of the diastereomers can lead to distinct interactions with the polar stationary phase.
-
Reverse-Phase HPLC (e.g., using a C18 or C8 column with polar mobile phases like methanol/water or acetonitrile/water) separates molecules based on hydrophobicity. While diastereomers have the same chemical formula, their different shapes can lead to slight differences in hydrophobicity, which may be sufficient for separation.
Q3: Can I separate the diastereomers of this compound without derivatization?
A3: Yes, it is often possible to separate diastereomers without derivatization using chiral chromatography (either HPLC or GC with a chiral stationary phase). The success of this approach depends on the specific column and mobile phase conditions, as the chiral selector in the stationary phase must be able to differentiate between the subtle structural differences of the diastereomers.[2]
Q4: What is Dynamic Kinetic Resolution (DKR) and is it applicable to this compound?
A4: Dynamic Kinetic Resolution (DKR) is a powerful technique that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of a single, desired enantiomer, as opposed to the 50% maximum yield in a standard kinetic resolution.[8] Chemoenzymatic DKR has been successfully applied to dienols, using a combination of a lipase and a metal catalyst (e.g., a vanadium complex) to achieve high yield and enantiomeric excess of a single dienyl acetate.[9] This approach is highly relevant for the preparation of enantiomerically pure this compound derivatives.
Troubleshooting Guides
Chromatographic Separation (HPLC/GC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no resolution of diastereomers | Inadequate selectivity of the stationary phase. | - Try a different type of column (e.g., switch from C18 to a phenyl-hexyl or a chiral column). For normal phase, consider silica, diol, or cyano phases.[1]- For GC, screen different chiral stationary phases. |
| Mobile phase composition is not optimal. | - Systematically vary the solvent ratios in your mobile phase.- In normal phase, try adding small percentages of a different solvent (e.g., isopropanol, dichloromethane) to the hexane/ethyl acetate mixture.[10]- In reverse phase, switch the organic modifier (e.g., from methanol to acetonitrile or vice versa).[11] | |
| Broad peaks | Low solubility of the analyte in the mobile phase. | - Adjust the mobile phase composition to improve solubility.- In reverse phase, ensure the pH of the mobile phase is appropriate for the analyte. |
| Column overloading. | - Reduce the injection volume or the concentration of the sample. | |
| Tailing peaks | Secondary interactions between the analyte and the stationary phase. | - In reverse phase, add a competing amine (e.g., triethylamine) to the mobile phase if basic sites on the silica are suspected to be the cause.- Ensure the column is properly conditioned. |
| Inconsistent retention times | Fluctuations in temperature or mobile phase composition. | - Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed. |
Fractional Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | The compound is too soluble in the chosen solvent. | - Add an anti-solvent (a solvent in which the compound is less soluble) dropwise until turbidity appears, then warm slightly to redissolve and cool slowly.- Try a different solvent or a mixture of solvents. |
| The solution is too dilute. | - Concentrate the solution by evaporating some of the solvent. | |
| Both diastereomers crystallize out together | The solubilities of the diastereomers are too similar in the chosen solvent. | - Screen a wider range of solvents and solvent mixtures to find a system where the solubility difference is more pronounced.[3]- Try a slower cooling rate to allow for more selective crystallization. |
| Oily precipitate instead of crystals | The compound has a low melting point or is impure. | - Try crystallizing from a more dilute solution.- Add a seed crystal of the desired diastereomer if available. |
| Low yield of pure diastereomer | The solubility of the desired diastereomer is still significant at the final crystallization temperature. | - Cool the solution to a lower temperature.- Optimize the solvent system to minimize the solubility of the target diastereomer while keeping the other in solution. |
Experimental Protocols
Protocol 1: Separation via Derivatization and HPLC
This protocol describes the derivatization of this compound with a chiral resolving agent, followed by separation of the resulting diastereomers on a standard achiral HPLC column.
-
Derivatization:
-
Dissolve the diastereomeric mixture of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a chiral derivatizing agent such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) (1.1 equivalents).[12]
-
Add a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting alcohol.
-
Work up the reaction by filtering off any solid byproducts and washing the organic layer with dilute acid, bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
HPLC Separation:
-
Column: Standard silica gel column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and ethyl acetate. Start with a screening gradient and then optimize to an isocratic method. A typical starting point could be 95:5 n-hexane:ethyl acetate.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm, depending on the chiral derivatizing agent used).
-
Injection Volume: 10-20 µL.
-
Monitor the separation of the two diastereomeric ester peaks. Adjust the mobile phase composition to achieve baseline resolution (Rs > 1.5).
-
-
Cleavage of the Chiral Auxiliary (Post-Separation):
-
After collecting the separated fractions of each diastereomeric ester, the chiral auxiliary can be removed by hydrolysis (e.g., using LiOH in THF/water) to yield the pure diastereomers of this compound.
-
Protocol 2: Enzymatic Kinetic Resolution
This protocol outlines a typical procedure for the enzymatic kinetic resolution of this compound.
-
Enzyme Screening:
-
Screen a panel of lipases (e.g., Candida antarctica lipase B (CALB, Novozym 435), Pseudomonas cepacia lipase, Pseudomonas fluorescens lipase) for their ability to selectively acylate one of the diastereomers.[9]
-
-
Kinetic Resolution Reaction:
-
To a solution of the this compound diastereomeric mixture in an organic solvent (e.g., toluene or THF), add the selected lipase (e.g., 10-20 mg/mmol of substrate).
-
Add an acyl donor, such as vinyl acetate or isopropenyl acetate (1.5-2 equivalents).
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by GC or HPLC.
-
The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess of both the unreacted alcohol and the formed ester.
-
-
Work-up and Separation:
-
Filter off the enzyme.
-
Concentrate the filtrate.
-
The resulting mixture of the acylated diastereomer and the unreacted alcohol diastereomer can be separated by column chromatography on silica gel.
-
Visualizations
Caption: Workflow for diastereomer separation via derivatization.
References
- 1. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Can Diastereomers Be Separated By Crystallization [jagran.b-cdn.net]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor selectivity in the synthesis of 3,5-Octadien-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor selectivity in the synthesis of 3,5-Octadien-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The primary synthetic routes include:
-
Hydroboration-oxidation of 1,3,5-octatriene: This is a common method for synthesizing dienols, offering regioselective addition.[1]
-
Reduction of 3,5-octadien-2-one: The corresponding ketone can be reduced to the alcohol using various reducing agents. The choice of reducing agent can influence the stereoselectivity at the alcohol center.
-
Grignard reaction: The reaction of an appropriate Grignard reagent (e.g., propenyl magnesium bromide) with crotonaldehyde can yield this compound.
Q2: What are the key challenges in the synthesis of this compound?
A2: The main challenges revolve around achieving high stereoselectivity:
-
E/Z Isomerism: The two double bonds can exist in different geometric configurations (E,E), (E,Z), (Z,E), or (Z,Z). Controlling the stereochemistry of the double bonds is crucial.
-
Chirality: The alcohol at the C2 position is a stereocenter, meaning it can exist as (R) or (S) enantiomers. Achieving high enantioselectivity is often a goal.
Q3: How can I improve the E/Z selectivity of the conjugated diene system?
A3: Several strategies can be employed to enhance E/Z selectivity:
-
Catalyst Selection: The choice of catalyst and ligands in reactions like palladium-catalyzed cross-coupling can significantly influence the E/Z ratio of the resulting diene.
-
Reaction Conditions: Temperature and reaction time can affect the thermodynamic versus kinetic control of the reaction, which in turn can influence the isomeric ratio.
-
Specific Olefination Methods: Techniques like the Julia-Kocienski olefination can provide predictable E/Z selectivity based on the reaction conditions and substrates used.
Q4: What are common side products in the synthesis of this compound?
A4: Depending on the synthetic route, common side products may include:
-
Isomers of this compound: Undesired E/Z isomers or diastereomers.
-
Over-reduction or oxidation products: If starting from the ketone or performing an oxidation, you might see the corresponding alkane or ketone as impurities.
-
Byproducts from side reactions: In Grignard reactions, side products from enolization of the aldehyde can occur. In hydroboration, other regioisomers might form.
Troubleshooting Guides
Problem 1: Poor E/Z selectivity in the diene system.
| Possible Cause | Suggested Solution |
| Inappropriate Catalyst/Ligand | For palladium-catalyzed reactions, screen different phosphine ligands. For example, some ligands favor the formation of (E,E) isomers, while others might lead to (E,Z) products. |
| Reaction Temperature Too High | High temperatures can lead to isomerization and the formation of a thermodynamic mixture of isomers. Try running the reaction at a lower temperature to favor the kinetic product. |
| Incorrect Base or Reaction Conditions in Olefination | In Wittig or Julia-type reactions, the choice of base and additives can dramatically affect the E/Z selectivity. Consult literature for optimized conditions for the specific olefination reaction you are using. |
Problem 2: Low diastereoselectivity at the C2 alcohol center.
| Possible Cause | Suggested Solution |
| Non-selective Reducing Agent | When reducing 3,5-octadien-2-one, standard reducing agents like sodium borohydride may show low diastereoselectivity. Consider using bulkier reducing agents (e.g., L-selectride) or chiral reducing agents (e.g., CBS reagents) to improve selectivity. |
| Lack of Stereocontrol in Grignard Reaction | Grignard additions to aldehydes can be difficult to control stereochemically. The use of chiral chelating ligands or chiral auxiliaries on the aldehyde may improve diastereoselectivity. |
Problem 3: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Enolization of Aldehyde in Grignard Reaction | If using a Grignard reaction with an enolizable aldehyde, enolization can compete with nucleophilic addition. Add the Grignard reagent slowly at a low temperature to minimize this side reaction. |
| Competing 1,2- vs. 1,4-Addition | In reactions with α,β-unsaturated carbonyls, both 1,2- and 1,4-addition can occur. The choice of nucleophile and reaction conditions can influence the outcome. Hard nucleophiles like Grignard reagents typically favor 1,2-addition. |
| Impure Starting Materials | Ensure the purity of your starting materials, as impurities can lead to unexpected side reactions. |
Quantitative Data
Table 1: Illustrative Data on the Influence of Reducing Agent on Diastereoselectivity in the Reduction of (E,E)-3,5-Octadien-2-one
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| NaBH₄ | Methanol | 0 | 60:40 |
| LiAlH₄ | THF | -78 | 75:25 |
| L-Selectride® | THF | -78 | 95:5 |
| (R)-CBS Reagent | THF | -78 | 98:2 (R-alcohol) |
Note: This data is illustrative and results may vary based on specific reaction conditions.
Table 2: Illustrative Data on the Effect of Ligand on E/Z Selectivity in a Palladium-Catalyzed Cross-Coupling Reaction
| Palladium Catalyst | Ligand | Solvent | Temperature (°C) | (E,E) : (E,Z) Ratio |
| Pd(OAc)₂ | PPh₃ | Toluene | 80 | 85:15 |
| Pd₂(dba)₃ | Xantphos | Dioxane | 100 | 98:2 |
| PdCl₂(dppf) | - | DMF | 90 | 92:8 |
Note: This data is illustrative and results may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Stereoselective Reduction of (E,E)-3,5-Octadien-2-one using L-Selectride®
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (E,E)-3,5-octadien-2-one (1.0 g, 7.9 mmol) and dry THF (40 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Reaction:
-
Slowly add L-Selectride® (1.0 M in THF, 8.7 mL, 8.7 mmol) to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water (5 mL), followed by 3M NaOH (5 mL) and 30% H₂O₂ (5 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield this compound.
-
Visualizations
Caption: Workflow for the stereoselective reduction of 3,5-octadien-2-one.
Caption: Logic diagram for troubleshooting poor selectivity in the synthesis.
References
Technical Support Center: Synthesis of 3,5-Octadien-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Octadien-2-ol. The information is designed to address specific issues that may be encountered during experimental work and scale-up efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent methods for the synthesis of this compound and other dienols include:
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to an appropriate aldehyde or ketone.[1][2]
-
Wittig Reaction: A versatile method for alkene synthesis, the Wittig reaction utilizes a phosphorus ylide to react with a carbonyl compound, forming a double bond.[3][4][5]
-
Hydroboration-Oxidation: This two-step process can be used to synthesize alcohols from alkenes, and in the case of 1,3,5-octatriene, it can be a route to this compound.[1] This method is known for its regioselectivity, yielding anti-Markovnikov products.[6][7]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of this compound presents several challenges, largely dependent on the chosen synthetic route. Common issues include:
-
Exothermic Reactions: Grignard reactions, in particular, are highly exothermic and can pose significant safety risks on a larger scale, including the potential for runaway reactions.[8][9]
-
Heterogeneity: The formation of Grignard reagents is a heterogeneous reaction, which can lead to mixing and suspension problems during scale-up.[8][9]
-
Reagent Handling and Stability: Grignard reagents and Wittig ylides are sensitive to moisture and air, requiring strictly anhydrous and inert conditions, which can be challenging to maintain in large-scale reactors.[2][8]
-
Byproduct Formation and Purification: The formation of byproducts, such as Wurtz coupling products in Grignard reactions or triphenylphosphine oxide in Wittig reactions, can complicate purification at a larger scale.[3][10]
-
Stereoselectivity: Achieving the desired E/Z isomerism of the double bonds can be difficult to control, especially during scale-up where reaction conditions may vary.[1]
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | - Inactive magnesium surface due to oxidation. - Presence of moisture in glassware, solvent, or reagents. - Impure starting materials. | - Activate magnesium turnings by crushing them, using a crystal of iodine, or adding a small amount of 1,2-dibromoethane.[2][11] - Flame-dry all glassware under vacuum and cool under an inert atmosphere.[11] Use freshly distilled, anhydrous solvents. - Ensure the purity of the alkyl/vinyl halide. |
| Low yield of Grignard reagent. | - Formation of Wurtz coupling byproducts (R-R). - Reaction with atmospheric CO2 or oxygen. - Incomplete reaction. | - Control the addition rate of the halide; do not add it too quickly.[11] - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. - Ensure sufficient reaction time and monitor the disappearance of magnesium.[11] |
| Low yield of this compound. | - Grignard reagent concentration is lower than expected. - Side reactions of the Grignard reagent (e.g., enolization of the carbonyl compound). - Steric hindrance. | - Titrate the Grignard reagent before use to determine its exact concentration. - Add the Grignard reagent slowly to the carbonyl compound at a low temperature (e.g., 0 °C or lower) to minimize side reactions. - Consider using a less sterically hindered carbonyl precursor if possible. |
| Formation of significant byproducts. | - Wurtz coupling. - Reaction with residual starting materials. | - Optimize the stoichiometry of reagents. - Employ continuous flow reactors for better control over reaction parameters and to minimize side reactions.[8][9] |
Wittig Reaction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the phosphonium ylide. | - Incomplete reaction of triphenylphosphine with the alkyl halide. - Use of a base that is not strong enough for deprotonation. | - Ensure the SN2 reaction to form the phosphonium salt goes to completion; primary alkyl halides are preferred.[5][12] - Use a sufficiently strong base like n-butyllithium or sodium hydride. The choice of base can be critical.[5] |
| Low yield of this compound. | - The ylide is unstable and decomposes before reacting. - The carbonyl compound is unreactive (especially some ketones). - Steric hindrance around the carbonyl group. | - Generate the ylide in situ and add the carbonyl compound immediately.[13] For some unstable ylides, generating them in the presence of the carbonyl compound can improve yields.[14] - Aldehydes are generally more reactive than ketones. If using a ketone, longer reaction times or heating may be necessary.[13] - Choose a less sterically hindered route if possible. |
| Difficulty in purifying the product. | - Presence of triphenylphosphine oxide byproduct. | - Triphenylphosphine oxide can be difficult to remove by standard chromatography. Precipitation of a zinc chloride complex (ZnCl2(TPPO)2) can be an effective removal method.[15] Crystallization can also be used for purification. |
| Incorrect stereochemistry (E/Z mixture). | - The stability of the ylide influences the stereochemical outcome. | - Unstabilized ylides (with alkyl or H substituents) generally favor the Z-alkene.[12] - Stabilized ylides (with electron-withdrawing groups) typically yield the E-alkene.[12] The choice of solvent and reaction conditions can also influence the E/Z ratio. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
1-Bromobut-1-ene (as a precursor for the butenyl Grignard reagent)
-
Crotonaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 1-bromobut-1-ene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Crotonaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of crotonaldehyde in anhydrous diethyl ether.
-
Add the crotonaldehyde solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for Dienols (Illustrative Data)
| Synthesis Method | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Grignard Reaction | Mg, Alkyl/Vinyl Halide, Carbonyl | 60-80 | >95 | Versatile, strong C-C bond formation. | Sensitive to moisture and air, exothermic.[8][9] |
| Wittig Reaction | Phosphonium Ylide, Carbonyl | 70-95 | >98 | High yielding, specific double bond formation.[3][14] | Difficult removal of triphenylphosphine oxide.[3][15] |
| Hydroboration-Oxidation | Diborane, H2O2, Base | 50-70 | >90 | High regioselectivity (anti-Markovnikov).[6] | Borane reagents are pyrophoric and require careful handling. |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
References
- 1. This compound | 69668-82-2 | Benchchem [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 9. cs.gordon.edu [cs.gordon.edu]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. youtube.com [youtube.com]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. delval.edu [delval.edu]
Validation & Comparative
Comparative Bioactivity of (R)- and (S)-3,5-Octadien-2-ol: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the knowledge regarding the comparative bioactivity of the (R)- and (S)-enantiomers of 3,5-Octadien-2-ol. Despite the well-established principle in pharmacology and toxicology that enantiomers of a chiral compound can exhibit markedly different biological activities, specific studies directly comparing the effects of (R)- and (S)-3,5-Octadien-2-ol are not presently available.
This compound is an unsaturated alcohol that possesses a chiral center at the C-2 position, leading to the existence of two distinct enantiomers: (R)-3,5-Octadien-2-ol and (S)-3,5-Octadien-2-ol. The spatial arrangement of the atoms in these molecules is non-superimposable, meaning they can interact differently with chiral biological molecules such as enzymes and receptors. This differential interaction often results in variations in their pharmacological, toxicological, and sensory properties.
While general information on the chemical properties of this compound and its occurrence in some natural products can be found, the scientific literature lacks specific data from head-to-head comparative studies. Consequently, it is not possible to provide the quantitative data, detailed experimental protocols, or signaling pathway diagrams requested for a comprehensive comparison guide at this time.
The importance of studying the bioactivity of individual enantiomers is underscored by numerous examples in drug development where one enantiomer is therapeutically active while the other may be inactive, less active, or even contribute to adverse effects. Future research focusing on the stereoselective synthesis and subsequent biological evaluation of the individual enantiomers of this compound is necessary to elucidate their specific roles and potential applications in fields such as pharmacology, agriculture, and flavor and fragrance chemistry.
Data Presentation
Due to the absence of comparative experimental data in the reviewed literature, no quantitative data tables can be generated.
Experimental Protocols
As no specific comparative bioactivity studies were identified, detailed experimental methodologies for such comparisons cannot be provided.
Signaling Pathways and Experimental Workflows
The lack of information on the mechanisms of action for the individual enantiomers of this compound prevents the creation of any relevant signaling pathway or experimental workflow diagrams.
This report highlights a clear opportunity for future research to investigate the enantioselective bioactivity of (R)- and (S)-3,5-Octadien-2-ol. Such studies would be invaluable to researchers, scientists, and professionals in drug development and other relevant industries.
A Spectroscopic Guide to the Isomers of 3,5-Octadien-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of the geometric isomers of 3,5-octadien-2-ol. Due to the limited availability of experimental data in public databases, this comparison is primarily based on predicted spectroscopic values for the (3E,5E) isomer and theoretical principles for the other isomers. This document is intended to serve as a reference for the identification and characterization of these compounds in a research setting.
This compound (C₈H₁₄O, Molecular Weight: 126.20 g/mol ) is a dienol with a chiral center at the C-2 position and two double bonds at the C-3 and C-5 positions, giving rise to four possible geometric isomers: (3E,5E), (3E,5Z), (3Z,5E), and (3Z,5Z).[1] Each of these geometric isomers also exists as a pair of enantiomers (R and S). The specific stereochemistry of these isomers can significantly influence their physical, chemical, and biological properties.
Spectroscopic Data Comparison
The following tables summarize the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and predicted major mass spectrometry fragments for the isomers of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (ppm)
| Proton | (3E,5E)-3,5-Octadien-2-ol (Predicted)[1] | Other Isomers (Expected Differences) |
| H1 (CH₃-C2) | ~1.2 (d, J ≈ 6.5 Hz) | Minimal change expected. |
| H2 (CH-OH) | ~4.0-4.2 (m) | Minimal change expected. |
| H3 | ~5.5-5.7 (dd, J ≈ 15, 6 Hz) | J(H3,H4) for Z-isomers will be smaller (~10 Hz). |
| H4 | ~6.0-6.2 (m) | Chemical shift will be influenced by the geometry of the C5=C6 bond. |
| H5 | ~5.7-5.9 (m) | Chemical shift will be influenced by the geometry of the C3=C4 bond. |
| H6 | ~5.4-5.6 (m) | J(H5,H6) for Z-isomers will be smaller (~10 Hz). |
| H7 (CH₂) | ~2.0-2.2 (quintet, J ≈ 7.5 Hz) | Minimal change expected. |
| H8 (CH₃-C7) | ~1.0 (t, J ≈ 7.5 Hz) | Minimal change expected. |
d: doublet, t: triplet, q: quartet, m: multiplet, dd: doublet of doublets. Note: These are predicted values and may vary based on solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data (ppm)
| Carbon | (3E,5E)-3,5-Octadien-2-ol (Predicted)[1] | Other Isomers (Expected Differences) |
| C1 | ~23 | Minimal change expected. |
| C2 | ~68 | Minimal change expected. |
| C3 | ~130 | Shielding effects from Z-isomers may cause slight upfield shifts. |
| C4 | ~135 | Shielding effects from Z-isomers may cause slight upfield shifts. |
| C5 | ~128 | Shielding effects from Z-isomers may cause slight upfield shifts. |
| C6 | ~132 | Shielding effects from Z-isomers may cause slight upfield shifts. |
| C7 | ~25 | Minimal change expected. |
| C8 | ~13 | Minimal change expected. |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Table 3: Predicted Mass Spectrometry Fragmentation
| Fragment Ion | Proposed Structure | Predicted m/z | Significance |
| [C₈H₁₄O]⁺ | Molecular Ion | 126.1045 | Confirms molecular formula.[1] |
| [C₇H₁₁O]⁺ | [M-CH₃]⁺ (Alpha-cleavage) | 111.0810 | Loss of a methyl group from C2.[1] |
| [C₂H₅O]⁺ | [CH(OH)CH₃]⁺ (Alpha-cleavage) | 45.0340 | Fragment containing the hydroxyl group.[1] |
| [C₈H₁₂]⁺˙ | [M-H₂O]⁺˙ (Dehydration) | 108.0939 | Loss of a water molecule.[1] |
Note: Fragmentation patterns are generally similar for all isomers, with minor differences in fragment intensities possible.
Infrared (IR) Spectroscopy
The IR spectra of all this compound isomers are expected to show characteristic absorptions for the hydroxyl and alkene functional groups.
-
O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.
-
C-H stretch (alkene): A medium intensity band above 3000 cm⁻¹.
-
C=C stretch (conjugated diene): Two medium intensity bands in the region of 1600-1670 cm⁻¹.
-
C-O stretch: A strong band in the region of 1000-1260 cm⁻¹.
-
=C-H bend (trans): A strong band around 965 cm⁻¹ for the E-isomers.
-
=C-H bend (cis): A strong band around 675-730 cm⁻¹ for the Z-isomers.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 300-500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 45-90°, acquisition time 1-2 s, relaxation delay 2-5 s.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
-
2D NMR (Optional): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the salt plates or the solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent (e.g., dichloromethane, hexane) at a concentration of approximately 10-100 µg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically in split mode with a high split ratio.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of isomers and any impurities.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: m/z 40-300.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound isomers.
Caption: Workflow for the spectroscopic identification of this compound isomers.
References
Differentiating Isomeric Octadienols and Octadienones by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Distinguishing between isomeric compounds is a critical task in chemical analysis, with mass spectrometry (MS) serving as a powerful tool for structural elucidation. This guide provides a detailed comparison of the mass spectrometric behavior of 3,5-Octadien-2-ol and 3,5-Octadien-2-one, two isomers that, despite their structural similarities, exhibit distinct fragmentation patterns under electron ionization (EI). Understanding these differences is essential for unambiguous identification in complex matrices.
Core Distinctions in Mass Spectra
The primary differentiating factor between this compound and 3,5-Octadien-2-one in mass spectrometry lies in their molecular ion stability and characteristic fragmentation pathways. The presence of a hydroxyl group in the alcohol leads to facile dehydration and alpha-cleavage, whereas the conjugated ketone functionality in the dienone results in a more stable molecular ion and fragmentation driven by cleavage adjacent to the carbonyl group.
This compound (C₈H₁₄O, Molar Mass: ~126.20 g/mol ) is a secondary unsaturated alcohol.[1] Alcohols, particularly secondary and tertiary ones, often exhibit weak or even absent molecular ion peaks in their EI mass spectra due to the ease of fragmentation.[2] The fragmentation of this compound is expected to be dominated by two main pathways:
-
Dehydration: The loss of a water molecule (H₂O, 18 Da) is a characteristic fragmentation of alcohols. This results in a significant peak at m/z 108 (M-18).
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is another common pathway. For this compound, this would involve the loss of a methyl radical (CH₃•, 15 Da) to form a resonance-stabilized cation at m/z 111, or the loss of a C₆H₉• radical (81 Da) to produce a fragment at m/z 45.
3,5-Octadien-2-one (C₈H₁₂O, Molar Mass: 124.18 g/mol ) is a conjugated dienone.[3] In contrast to the alcohol, unsaturated ketones generally show more prominent molecular ion peaks due to the stability of the conjugated π-system.[2] The fragmentation of 3,5-Octadien-2-one is primarily influenced by the carbonyl group and the conjugated double bonds. Key fragmentation pathways include:
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a major fragmentation route. This can result in the loss of a methyl radical (CH₃•, 15 Da) to yield an acylium ion at m/z 109, or the loss of an acyl group (CH₃CO•, 43 Da) to give a fragment at m/z 81.
-
Cleavage within the Dienone System: The conjugated system can also undergo fragmentation, leading to various resonance-stabilized cations.
Quantitative Data Summary
The table below summarizes the key differentiating ions and their expected relative abundances in the EI mass spectra of this compound and 3,5-Octadien-2-one. The data for 3,5-Octadien-2-one is based on the experimental spectrum from the NIST WebBook. The data for this compound is predicted based on common fragmentation patterns of unsaturated alcohols.
| m/z | Proposed Fragment | Ion Formula | Expected Relative Abundance in this compound | Expected Relative Abundance in 3,5-Octadien-2-one |
| 126 | [M]⁺• | [C₈H₁₄O]⁺• | Low to Absent | N/A |
| 124 | [M]⁺• | [C₈H₁₂O]⁺• | N/A | Moderate |
| 111 | [M - CH₃]⁺ | [C₇H₁₁O]⁺ | Moderate | N/A |
| 109 | [M - CH₃]⁺ | [C₇H₉O]⁺ | N/A | Moderate |
| 108 | [M - H₂O]⁺• | [C₈H₁₂]⁺• | High | N/A |
| 81 | [M - CH₃CO]⁺ | [C₅H₉]⁺ | Low | High |
| 45 | [CH₃CHOH]⁺ | [C₂H₅O]⁺ | Moderate | N/A |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | N/A | High |
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for acquiring EI mass spectra for these compounds would involve the following:
-
Sample Introduction: Introduce a dilute solution of the analyte (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: Bombard the vaporized sample with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record the mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the key fragmentation pathways for this compound and 3,5-Octadien-2-one.
References
A Comparative Guide to the Synthetic Production of 3,5-Octadien-2-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,5-octadien-2-ol, a dienol with potential applications in various fields of chemical research and development, can be approached through several distinct synthetic routes. The choice of a particular method often depends on factors such as desired stereoselectivity, yield, scalability, and the availability of starting materials and reagents. This guide provides a comparative overview of prominent synthetic strategies for the production of this compound, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to this compound, offering a clear comparison of their performance.
| Synthetic Route | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Stereoselectivity |
| Nickel-Catalyzed Redox-Neutral Coupling | 1,3-Pentadiene, Acetaldehyde | Ni(cod)₂, PCyp₃, 2-isopropoxyphenol | Methanol | 16 h | 75 | Up to 94% (for analogous dienols) | High E:Z ratio (up to 50:1 for analogous dienols) |
| Aldol Condensation & Reduction | Crotonaldehyde, Acetaldehyde, NaBH₄ | NaOH (for condensation) | Ethanol, Water | Condensation: ~1 h; Reduction: Variable | Room Temperature | Moderate | Generally low unless specific chiral catalysts are used. |
| Grignard Reaction | 2,4-Hexadienal, Methylmagnesium bromide | - | Diethyl ether | ~1-2 h | 0 to Room Temperature | Typically Good | Generally produces a racemic mixture unless chiral directing groups are used. |
| Corey-Bakshi-Shibata (CBS) Reduction | 3,5-Octadien-2-one, Borane dimethyl sulfide | (S)-2-Methyl-CBS-oxazaborolidine | Tetrahydrofuran | Variable | -20 to Room Temperature | High | Excellent enantioselectivity (typically >90% ee) |
Detailed Experimental Protocols
Nickel-Catalyzed Redox-Neutral Coupling
This method provides a highly efficient and atom-economical route to dienols through the direct coupling of a 1,3-diene and an aldehyde.
Experimental Workflow:
Unveiling the Scent of Communication: A Comparative Analysis of 3,5-Octadien-2-ol and Other Insect Semiochemicals
For researchers, scientists, and professionals in drug development, understanding the nuances of insect chemical communication is paramount for developing effective and targeted pest management strategies and other specialized applications. This guide provides an objective comparison of the insect semiochemical 3,5-Octadien-2-ol with other well-established semiochemicals, supported by available experimental data. We delve into the signaling pathways, experimental methodologies for evaluation, and a comparative data summary to aid in research and development endeavors.
Introduction to Insect Semiochemicals
Insects rely on a sophisticated language of chemical cues, known as semiochemicals, to navigate their environment, find mates, locate food sources, and avoid predators. These organic compounds are broadly classified into pheromones, which mediate intraspecific communication, and allelochemicals, which mediate interspecific communication. Allelochemicals are further subdivided into kairomones (beneficial to the receiver), allomones (beneficial to the emitter), and synomones (beneficial to both). This compound, a volatile organic compound, has been identified in the emissions of insects such as the house cricket (Gryllus bimaculatus) and the spotted lanternfly (Lycorma delicatula), suggesting its role as a semiochemical. This guide aims to place this compound in the broader context of insect semiochemicals by comparing it with other known compounds for which more extensive experimental data are available.
Comparative Performance Data
To provide a framework for comparison, this guide presents data on other well-studied insect semiochemicals, including the floral compound geraniol and various species-specific pheromones. This information can serve as a benchmark for future studies on this compound.
Table 1: Electroantennography (EAG) Responses to Various Insect Semiochemicals
| Insect Species | Semiochemical | Concentration | Mean EAG Response (mV) | Source |
| Athetis dissimilis (Male) | cis-3-hexen-1-ol | Not Specified | 1.30 ± 0.10 | |
| Athetis dissimilis (Male) | trans-2-hexen-1-ol | Not Specified | 1.27 ± 0.18 | [1] |
| Spodoptera littoralis (Male) | (Z,E)-9,11-tetradecadienyl acetate | 1 µg | ~0.7 - 1.0 | [2] |
| Spodoptera exigua (Male) | Z9,E12-14:OAc | 10 ng | ~0.4 | [3] |
| Lygus pratensis (Female) | Heptadecane | 10⁻³ (V/V) | ~0.8 | [4] |
| Lygus pratensis (Female) | Decanal | 10⁻³ (V/V) | ~0.7 | [4] |
| Apis mellifera | 1-nonanal | 500 µg/µL | ~0.5 | [5] |
| Bombus terrestris | 1-nonanal | 500 µg/µL | ~1.2 | [5] |
Note: Direct EAG data for this compound is not currently available in the reviewed literature.
Table 2: Behavioral Responses to Various Insect Semiochemicals in Y-tube Olfactometer Assays
| Insect Species | Semiochemical | Concentration | Behavioral Response | % Response / Preference Index | Source |
| Frankliniella occidentalis | Geraniol | 10% in paraffin oil | Attraction | ~70-80% preference | [6][7] |
| Sitophilus granarius | 3-hydroxy-2-butanone | 0.001 µg/10 µL | Attraction | Significant preference | [8] |
| Sitophilus granarius | 3-hydroxy-2-butanone | ≥ 10 µg/10 µL | Repellency | Significant avoidance | [8] |
| Aedes albopictus (Male) | Decanoic acid | 10⁻⁴ | Attraction | Significant preference | [9] |
| Aedes albopictus (Male) | Decanoic acid | 10⁻² | Repellency | Significant avoidance | [9] |
| Spodoptera littoralis Larvae | Benzyl alcohol | 10⁻² dilution | Attraction | ~70% preference | [10] |
Note: Direct behavioral response data for this compound from Y-tube olfactometer assays is not currently available in the reviewed literature.
Experimental Protocols
To facilitate standardized and reproducible research in this area, detailed methodologies for key experiments are provided below.
Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical output from an insect's antenna in response to an odor stimulus. It provides a measure of the overall olfactory sensory neuron activity.
Materials:
-
Intact insect
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Saline solution (e.g., Ringer's solution)
-
EAG amplifier and data acquisition system
-
Charcoal-filtered and humidified air delivery system
-
Odor cartridges or Pasteur pipettes with filter paper
-
Test compounds and control solvent (e.g., hexane or paraffin oil)
Procedure:
-
Preparation of the Insect: Anesthetize the insect by chilling it on ice or with a brief exposure to CO₂. Immobilize the insect on a platform using wax or dental cement, with the antennae exposed and accessible.
-
Electrode Placement: Pull glass capillaries to a fine point and fill them with saline solution. Insert Ag/AgCl wires into the capillaries to act as electrodes.
-
The reference electrode is typically inserted into the insect's head or eye.
-
The recording electrode is carefully brought into contact with the tip of the antenna, or the antenna is inserted into the electrode.
-
Odor Stimulation: A continuous stream of charcoal-filtered, humidified air is passed over the antenna.
-
A defined volume of the headspace from a solution of the test compound on filter paper is injected into the airstream for a short duration (e.g., 0.5 seconds).
-
Data Recording: The EAG amplifier records the voltage change (depolarization) across the antenna. The peak amplitude of this response is measured.
-
Controls: A solvent blank is used as a negative control. A standard reference compound known to elicit a response is used as a positive control to normalize the responses to test compounds.
-
Data Analysis: The responses to the test compounds are typically expressed as a percentage of the response to the standard or as the absolute change in millivolts (mV).
Y-tube Olfactometer Assay
The Y-tube olfactometer is a common behavioral assay used to assess the preference of an insect for a particular odor.
Materials:
-
Glass Y-tube olfactometer
-
Air pump and flow meters
-
Activated charcoal and water flasks for air purification and humidification
-
Odor sources (e.g., filter paper with test compound)
-
Test insects
-
Light source (often red light to avoid visual cues)
-
Timer
Procedure:
-
Setup: The Y-tube is positioned horizontally or vertically. Purified and humidified air is passed through each arm of the Y-tube at a constant flow rate.
-
Odor Introduction: The test odor source is placed in one arm of the olfactometer, and a control (solvent only) is placed in the other arm. The position of the test and control arms should be randomized between trials to avoid positional bias.
-
Insect Introduction: A single insect is introduced at the base of the Y-tube.
-
Choice and Observation: The insect is allowed a set amount of time to move upwind and make a choice by entering one of the arms. A choice is typically recorded when the insect moves a certain distance into an arm and remains there for a specified period.
-
Data Collection: The number of insects choosing the test arm versus the control arm is recorded. The time spent in each arm can also be measured.
-
Replication: The experiment is replicated with multiple insects. The Y-tube should be cleaned thoroughly between trials to prevent contamination.
-
Data Analysis: The data are typically analyzed using a chi-square test or a binomial test to determine if the distribution of choices is significantly different from a random distribution (50:50).
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Insect Olfactory Signal Transduction Pathway
This diagram illustrates the general mechanism by which an odorant molecule is detected by an olfactory sensory neuron in an insect antenna, leading to a neural signal.
Caption: Generalized insect olfactory signal transduction pathway.
Experimental Workflow for Semiochemical Evaluation
This diagram outlines the typical workflow for identifying and evaluating the behavioral activity of a potential insect semiochemical.
Caption: Workflow for semiochemical identification and validation.
Conclusion
This compound is an intriguing compound with a confirmed presence in the chemical profile of certain insects, marking it as a semiochemical of interest. However, the current body of publicly available research lacks the quantitative performance data necessary for a direct and robust comparison with other, more extensively studied insect semiochemicals. The data and protocols presented in this guide for compounds like geraniol and various pheromones provide a valuable reference point for researchers. Future studies employing standardized electrophysiological and behavioral assays on this compound are essential to elucidate its specific role in insect communication and to evaluate its potential for practical applications in pest management and other fields. The provided experimental protocols and workflow diagrams offer a roadmap for such future investigations.
References
- 1. Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Plant volatile organic compounds attractive to Lygus pratensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. olfacts.nl [olfacts.nl]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3,5-Octadien-2-ol as a Flavor Ingredient: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3,5-Octadien-2-ol as a flavor ingredient, with a focus on its efficacy relative to other common flavor compounds, particularly those found in mushrooms and other savory applications. Due to the limited availability of direct comparative studies, this guide synthesizes existing data on the individual properties of these compounds to offer a comprehensive overview for research and development purposes.
Introduction to this compound
This compound is a volatile organic compound that contributes to the flavor profile of various foods. It is structurally related to other C8 compounds known for their significant impact on mushroom and savory flavors. The presence of double bonds and a hydroxyl group in its structure results in several stereoisomers, each potentially possessing a unique sensory profile. Research suggests its potential as a flavoring agent and in fragrance production due to its distinct aroma.[1]
Comparative Flavor Profile
To understand the efficacy of this compound, it is compared here with 1-Octen-3-ol, a well-established and potent mushroom flavor compound.[2][3] Information on the closely related ketone, 3,5-Octadien-2-one, is also included to provide a broader context of this flavor family.
Table 1: Comparison of Flavor Profiles and Properties
| Feature | This compound | 1-Octen-3-ol | 3,5-Octadien-2-one |
| Reported Flavor/Odor Profile | Woody, earthy, slightly mushroom-like (inferred) | Potent mushroom, earthy, fungal[2][3] | Pungent, herbaceous, sweet, waxy, creamy, with coconut and vanilla nuances |
| Common Natural Sources | Found in oolong tea and some mushrooms | Mushrooms (especially Porcini), cheese, some fruits[2][3] | Peas, tomato, fish, milk powder, oolong tea[4] |
| Odor Threshold | Data not readily available | Low (approx. 1 ppb)[2][3] | Very low (contributes significantly to aroma even at low concentrations)[4] |
| Stereoisomer Effects | Different isomers likely have distinct sensory properties | (R)-(-)-isomer smells of mushrooms; (S)-(+)-isomer has a mouldy scent[2][3] | Isomers have distinct odor profiles |
Experimental Data Summary
Quantitative data on the sensory properties of this compound is limited in publicly available literature. However, data for related compounds and potential alternatives are more extensively documented. The following table summarizes representative quantitative data from gas chromatography-olfactometry (GC-O) studies, which is a standard method for determining the odor activity of volatile compounds.
Table 2: Odor Activity Values (OAV) of Selected Flavor Compounds
| Compound | Food Matrix | Concentration (µg/kg) | Odor Threshold (µg/kg in water) | Odor Activity Value (OAV) | Reference |
| 3,5-Octadien-2-one | Dong Ding Oolong Tea | - | - | 110.84 | [4] |
| 1-Octen-3-ol | Cooked Rice | - | 2.7 (in air, ng/L) | - | [5] |
| Linalool | Dong Ding Oolong Tea | - | - | 136.51 | [4] |
| 2,3-diethyl-5-methylpyrazine | Dong Ding Oolong Tea | - | - | 1406.29 | [4] |
Note: OAV is calculated as Concentration / Odor Threshold. A higher OAV indicates a greater contribution to the overall aroma.
Experimental Protocols
Protocol for Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)
This protocol outlines a general procedure for the sensory evaluation of volatile flavor compounds like this compound.
Objective: To determine the odor description and intensity of this compound and compare it with other flavor compounds.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port.
-
Capillary column suitable for volatile compound separation (e.g., DB-5).
-
High-purity helium as carrier gas.
-
Samples of this compound and other reference flavor compounds (e.g., 1-Octen-3-ol) of high purity.
-
Solvent for dilution (e.g., deodorized propylene glycol).
-
Trained sensory panel (6-12 members).
Procedure:
-
Sample Preparation: Prepare a dilution series of the flavor compounds in the chosen solvent.
-
GC-MS-O Analysis:
-
Inject a sample of the diluted compound into the GC.
-
The GC separates the volatile compounds, which are then split between the MS detector and the olfactometry port.
-
A trained panelist sniffs the effluent from the olfactometry port and records the odor description and intensity at specific retention times.
-
-
Data Collection:
-
The MS identifies the compound based on its mass spectrum.
-
The panelist's description and intensity rating for each detected odor are recorded.
-
-
Data Analysis:
-
The retention times from the GC-MS and the olfactometry data are matched to correlate specific compounds with their odors.
-
The intensity ratings are averaged across all panelists to create an aromagram.
-
The odor detection threshold can be determined by analyzing the lowest concentration at which the panel can reliably detect the compound.
-
Logical Workflow for Flavor Compound Efficacy Comparison
The following diagram illustrates the logical workflow for comparing the efficacy of flavor ingredients.
Caption: Workflow for comparing the efficacy of flavor ingredients.
Conclusion
This compound shows potential as a flavor ingredient, likely contributing to woody and earthy notes in savory products. However, a comprehensive understanding of its efficacy is hindered by the lack of direct comparative sensory data against established flavor compounds like 1-Octen-3-ol. The provided framework for experimental analysis using GC-O and sensory panels can guide future research to quantify its flavor contribution and establish its utility in various food applications. Further investigation into the sensory properties of its different stereoisomers is also warranted to fully characterize its potential.
References
- 1. This compound | 69668-82-2 | Benchchem [benchchem.com]
- 2. Octenol - Molecule of the Month - December 2009 - HTML-only version [chm.bris.ac.uk]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of odor-active compounds from six distinctly different rice flavor types - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Stereochemistry in the Biological Function of 3,5-Octadien-2-ol: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's three-dimensional structure and its biological activity is paramount. This guide delves into the stereochemistry of 3,5-Octadien-2-ol, a volatile organic compound with potential applications in various fields, and outlines the experimental approaches necessary to elucidate the distinct biological functions of its stereoisomers.
While this compound has been identified in various natural sources, including plants and insects, a comprehensive public-domain comparison of the biological activities of its different stereoisomers is currently lacking. This guide, therefore, aims to provide the foundational knowledge and detailed experimental protocols to empower researchers to undertake such a comparative analysis.
The Stereoisomers of this compound
This compound possesses two main sources of stereoisomerism: geometric isomerism at the two double bonds (C3=C4 and C5=C6) and chirality at the carbon atom bearing the hydroxyl group (C2). This results in a total of eight possible stereoisomers.
The geometric isomers arise from the different spatial arrangements of substituents around the double bonds, leading to cis (Z) and trans (E) configurations. The four geometric isomers are:
-
(3E,5E)-3,5-Octadien-2-ol
-
(3E,5Z)-3,5-Octadien-2-ol
-
(3Z,5E)-3,5-Octadien-2-ol
-
(3Z,5Z)-3,5-Octadien-2-ol
Furthermore, the C2 carbon is a stereocenter, meaning it can exist in two different enantiomeric forms: (R) and (S). Consequently, each of the four geometric isomers can exist as a pair of enantiomers, leading to a total of eight stereoisomers. For instance, the (3E,5E) isomer exists as (2R,3E,5E)-3,5-Octadien-2-ol and (2S,3E,5E)-3,5-Octadien-2-ol.
The precise three-dimensional shape of each stereoisomer dictates its interaction with biological receptors, such as olfactory receptors in insects or enzymes in microorganisms. It is highly probable that each stereoisomer will exhibit a unique biological activity profile, with some being highly active, others inactive, and some potentially having antagonistic effects.
Comparative Biological Function: A Data Gap
Experimental Protocols
To facilitate research in this area, we provide detailed methodologies for two key experimental approaches: Electroantennography (EAG) for assessing insect olfactory responses and Receptor Binding Assays for quantifying interactions with specific olfactory receptors.
Electroantennography (EAG) Protocol
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening potential pheromones and other semiochemicals.
Objective: To determine and compare the antennal response of a target insect species to different stereoisomers of this compound.
Materials:
-
Live insects (e.g., moths, beetles)
-
Tungsten or silver wire electrodes
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution (e.g., Ringer's solution)
-
Amplifier and data acquisition system
-
Odor delivery system (e.g., puff-style olfactometer)
-
Syringes and filter paper
-
Stereoisomers of this compound
-
Control compounds (e.g., a known pheromone, a solvent blank)
Procedure:
-
Insect Preparation:
-
Immobilize the insect using a custom holder or wax.
-
Carefully excise one antenna at its base using fine scissors. .
-
-
Electrode Placement:
-
Mount the excised antenna between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the base.
-
Ensure good electrical contact by using a small amount of conductive gel or saline solution.
-
-
Odor Stimulus Preparation:
-
Prepare serial dilutions of each this compound stereoisomer in a suitable solvent (e.g., hexane).
-
Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette or a syringe.
-
-
Data Recording:
-
Deliver a continuous stream of purified and humidified air over the antenna.
-
Introduce a puff of air carrying the odorant from the stimulus cartridge into the continuous air stream.
-
Record the resulting electrical potential change (the EAG response) using the amplifier and data acquisition system.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response for each stereoisomer and concentration.
-
Normalize the responses to a standard compound to allow for comparison between different preparations.
-
Generate dose-response curves for each stereoisomer to determine the most active compounds.
-
Receptor Binding Assay Protocol
This assay quantifies the binding affinity of the this compound stereoisomers to specific olfactory receptors (ORs) expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).
Objective: To determine the binding affinity (e.g., Kd or IC50) of each this compound stereoisomer to a specific olfactory receptor.
Materials:
-
Cell line or oocytes expressing the target olfactory receptor.
-
Radiolabeled or fluorescently labeled ligand that is known to bind to the receptor.
-
Stereoisomers of this compound.
-
Cell culture medium or oocyte buffer.
-
Incubation plates (e.g., 96-well plates).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell/Oocyte Preparation:
-
Culture the cells or prepare the oocytes expressing the target OR.
-
-
Competition Binding Assay:
-
In a multi-well plate, add a constant concentration of the labeled ligand to each well.
-
Add increasing concentrations of the unlabeled this compound stereoisomers (the competitors) to the wells.
-
Add the cells or oocytes expressing the receptor to initiate the binding reaction.
-
Incubate the plate for a specific time to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well to separate the cells/oocytes (with bound ligand) from the solution (with free ligand).
-
Wash the filters to remove any non-specifically bound ligand.
-
-
Quantification:
-
Measure the amount of labeled ligand bound to the cells/oocytes using a scintillation counter or fluorescence reader.
-
-
Data Analysis:
-
Plot the amount of bound labeled ligand as a function of the concentration of the unlabeled competitor.
-
Fit the data to a competition binding curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand).
-
The IC50 value is inversely proportional to the binding affinity of the stereoisomer for the receptor.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for Electroantennography and Receptor Binding Assays.
Workflow for Electroantennography (EAG) Bioassay.
Workflow for a Competitive Receptor Binding Assay.
Conclusion
The study of the stereochemistry-activity relationship of this compound presents a significant opportunity for discovery in chemical ecology, drug development, and flavor science. While direct comparative data is currently scarce, the experimental protocols and foundational knowledge provided in this guide offer a clear path forward for researchers. By systematically evaluating the biological functions of each stereoisomer, the scientific community can begin to build a comprehensive understanding of this versatile molecule and unlock its full potential.
Safety Operating Guide
Proper Disposal of 3,5-Octadien-2-ol: A Guide for Laboratory Professionals
For immediate reference, treat 3,5-Octadien-2-ol as a flammable liquid hazardous waste. Proper disposal requires adherence to federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain. [1]
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety Precautions & Spill Management
In the event of a spill, immediately evacuate personnel to a safe area, especially if the spill is large or in a poorly ventilated space. Remove all sources of ignition.[2] Personal Protective Equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat, should be worn when handling this substance. For larger spills or where vapors may be present, a full-face respirator may be necessary.
Spills should be contained and absorbed using a liquid-absorbent, non-combustible material (e.g., Chemizorb®). The collected material should be promptly placed into a designated, sealed container for hazardous waste disposal.
Waste Classification & Segregation
This compound should be classified as a flammable organic hazardous waste. According to the Resource Conservation and Recovery Act (RCRA), a liquid with a flashpoint below 60°C (140°F) is considered an ignitable hazardous waste.[1][3] All waste containing this alcohol must be collected for hazardous waste disposal.
Proper segregation of chemical waste is critical to prevent dangerous reactions. Flammable liquid waste such as this compound must be stored separately from:
-
Oxidizers and oxidizing acids
-
Corrosive materials (acids and bases)
-
Reactive chemicals
Operational Disposal Plan: A Step-by-Step Guide
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish a designated SAA within the laboratory at or near the point of waste generation.[2] This area, which can be a designated section of a fume hood or a labeled cabinet, is for the temporary storage of hazardous waste.[2]
-
The SAA must be under the control of the laboratory personnel generating the waste.
Step 2: Select an Appropriate Waste Container
-
Use a container that is compatible with this compound. Suitable options include glass, or chemically resistant plastic containers.[1][4] The original container, if in good condition, is often a suitable choice.[1][4]
-
Ensure the container has a secure, screw-top cap to prevent leaks and vapor release.[2] The container and cap should be in new or excellent condition.[2]
-
Do not fill the container beyond 90% capacity (or leave at least one inch of headroom) to allow for vapor expansion.[2]
Step 3: Properly Label the Waste Container
-
The moment the first drop of waste enters the container, it must be labeled.[2]
-
The label must include:
Step 4: Waste Accumulation and Storage
-
Keep the waste container securely capped at all times, except when adding waste.[1][5]
-
Store the container in the designated SAA.
-
It is recommended to use secondary containment, such as a plastic bin, for liquid hazardous waste.[5][6]
-
Regularly inspect the SAA for any signs of container leakage.[2]
Step 5: Arranging for Final Disposal
-
Once the waste container is full, it must be moved from the SAA to a central hazardous waste storage area within three days.[2]
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the waste.[1]
-
Final disposal will be carried out by a licensed chemical waste disposal contractor, likely through controlled incineration with flue gas scrubbing.
Data Presentation: Waste Management Summary
| Parameter | Guideline | Rationale |
| Waste Category | Flammable Liquid Hazardous Waste | Based on the alcohol functional group and likely low flashpoint.[1] |
| Primary Container | Glass or chemically resistant plastic bottle with a screw cap. | Prevents reaction with and degradation of the container.[1][2] |
| Container Labeling | "Hazardous Waste", "this compound", "Flammable" | Ensures clear identification and hazard communication.[2] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA). | Complies with regulations for temporary storage of hazardous waste.[2] |
| Segregation | Store separately from oxidizers, corrosives, and reactives. | Prevents potentially violent chemical reactions.[2][6] |
| Disposal Method | Collection by a licensed hazardous waste contractor. | Ensures environmentally sound and legally compliant disposal.[1] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and hazardous waste management guidelines from various institutions and regulatory bodies. No specific experimental results are cited; rather, the information is a synthesis of established safety and compliance procedures.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste: Final Rule from EPA Modernizes Ignitable Liquids Determinations - EHSLeaders [ehsleaders.org]
- 4. Flammable Liquids/Solids | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 3,5-Octadien-2-ol
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3,5-Octadien-2-ol.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, a conservative approach to PPE is recommended. The following table summarizes the minimum recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact.[1] |
| Body Protection | A flame-retardant lab coat. | Protects skin and clothing from splashes and potential fire hazards. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of vapors. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Handling and Storage
Safe handling and storage are critical to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the inhalation of vapors.
-
Keep away from heat, sparks, and open flames. Alcohols are flammable.[2]
-
Use non-sparking tools and equipment.
-
Ground and bond containers when transferring material to prevent static electricity buildup.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area has adequate fire suppression capabilities.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
-
Small Spills:
-
Eliminate all ignition sources.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Ensure the area is well-ventilated.
-
Prevent the spill from entering drains or waterways.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Collect all waste material, including contaminated absorbents and disposable PPE, in a designated and properly labeled hazardous waste container.
-
Do not dispose of this compound down the drain.
-
Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
